JF646-Hoechst
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C64H70N10O7Si |
|---|---|
Molecular Weight |
1119.4 g/mol |
IUPAC Name |
2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[2-[2-[2-[4-[4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C64H70N10O7Si/c1-71-28-30-74(31-29-71)45-14-21-54-56(39-45)70-62(68-54)43-11-20-53-55(38-43)69-61(67-53)42-8-15-48(16-9-42)81-32-4-7-59(75)65-22-33-79-35-36-80-34-23-66-63(76)44-10-17-49(64(77)78)52(37-44)60-50-18-12-46(72-24-5-25-72)40-57(50)82(2,3)58-41-47(13-19-51(58)60)73-26-6-27-73/h8-21,37-41H,4-7,22-36H2,1-3H3,(H4-,65,66,67,68,69,70,75,76,77,78) |
InChI Key |
DTAPBNBSCGEQMS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is JF646-Hoechst and how does it work?
For Researchers, Scientists, and Drug Development Professionals
Abstract
JF646-Hoechst is a cutting-edge, fluorogenic, far-red emitting DNA probe engineered for high-resolution live-cell imaging and other advanced microscopy applications. This guide provides a comprehensive overview of its mechanism of action, photophysical properties, and detailed protocols for its application in various experimental setups. Its superior characteristics, including high cell permeability, low cytotoxicity, and fluorogenicity, make it an invaluable tool for detailed investigations of nuclear dynamics.
Introduction
This compound is a synthetic, cell-permeant DNA stain that combines the DNA-binding motif of Hoechst dyes with the far-red fluorophore Janelia Fluor 646 (JF646). This unique combination results in a probe that preferentially binds to the minor groove of AT-rich regions of DNA. A key feature of this compound is its fluorogenicity; it exhibits minimal fluorescence in its unbound state and becomes highly fluorescent upon binding to DNA, which significantly enhances the signal-to-noise ratio and allows for no-wash imaging protocols.[1] Its far-red excitation and emission spectra minimize phototoxicity and cellular autofluorescence, making it particularly well-suited for long-term live-cell imaging and super-resolution microscopy.[2]
Mechanism of Action
The functionality of this compound is rooted in the principles of fluorogenicity, specifically through a process involving a shift in the equilibrium between two states of the JF646 fluorophore: a non-fluorescent spirolactone form and a fluorescent zwitterionic form.[3]
-
Unbound State: In an aqueous environment and when not bound to DNA, the JF646 moiety of the probe predominantly exists in a closed, non-fluorescent spirolactone configuration. This "off" state is energetically favored, resulting in very low background fluorescence.
-
Bound State: Upon the Hoechst component of the probe binding to the minor groove of AT-rich DNA, a conformational change is induced. This interaction with the DNA stabilizes the open, zwitterionic form of the JF646 fluorophore. This "on" state is highly fluorescent, leading to a dramatic increase in the emission of far-red light.
This dynamic equilibrium between the non-fluorescent and fluorescent states is the basis for the probe's high signal-to-noise ratio, as the fluorescence is directly proportional to the amount of probe bound to DNA.
References
An In-depth Technical Guide to the DNA Binding Mechanism of JF646-Hoechst
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative binding characteristics, and experimental applications of the fluorogenic DNA probe, JF646-Hoechst. The content is tailored for professionals in life sciences research and drug development who utilize advanced fluorescence microscopy techniques.
Core Mechanism of Action
The functionality of this compound as a high-performance DNA stain is rooted in the synergistic action of its two key components: the DNA-binding moiety, a derivative of the Hoechst family of dyes, and the fluorogenic reporter, Janelia Fluor 646 (JF646).
The Hoechst dye component is a bis-benzimide derivative with a well-established affinity for the minor groove of double-stranded DNA.[1][2] This binding is non-intercalating and shows a strong preference for adenine-thymine (A-T) rich regions.[1][2] The binding of the Hoechst moiety to DNA is crucial as it tethers the entire this compound probe to the cellular chromatin.
The JF646 component is a silicon-rhodamine-based fluorophore that exhibits fluorogenicity.[1] This property is governed by an equilibrium between a non-fluorescent, colorless spirolactone form and a fluorescent, colored zwitterionic form.[1] In aqueous environments, the equilibrium favors the non-fluorescent state. However, upon binding to a target, the local environment can shift this equilibrium towards the fluorescent zwitterion, leading to a significant increase in fluorescence.
In the context of the this compound conjugate, the Hoechst-mediated binding to the DNA minor groove brings the JF646 fluorophore into the hydrophobic environment of the DNA, which is thought to stabilize the fluorescent zwitterionic form, resulting in a bright, localized fluorescence signal. This dual mechanism of DNA targeting and environment-sensitive fluorescence makes this compound a highly specific and fluorogenic probe for DNA.
dot
Caption: Mechanism of this compound DNA binding and fluorogenicity.
Quantitative Data
The DNA binding and photophysical properties of this compound and its parent Hoechst dyes are summarized below.
Table 1: DNA Binding Affinity of Hoechst Dyes
| Dye | Binding Mode | Dissociation Constant (Kd) | Reference |
| Hoechst 33258 | High Affinity (Minor Groove) | 1 - 10 nM | [3] |
| Low Affinity (Sugar-Phosphate Backbone) | ~1000 nM | [3] |
Table 2: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 655 nm | [4] |
| Emission Maximum (λem) | 670 nm | [4] |
| Quantum Yield (Φ) | 0.54 | [4] |
| Molar Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | [4] |
Experimental Protocols
General Protocol for Staining Live Cells with Hoechst Dyes
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Prepare Staining Solution: Dilute the Hoechst stock solution to a final working concentration of 0.1-12 µg/mL in an appropriate cell culture medium or buffer.[2]
-
Cell Staining: Replace the existing cell culture medium with the staining solution.
-
Incubation: Incubate the cells for 1-30 minutes at room temperature or 37°C, protected from light.[2]
-
Washing (Optional): The unbound dye has low fluorescence, so washing is often not necessary.[5] If required, wash the cells with fresh medium or buffer.
-
Imaging: Proceed with fluorescence microscopy.
Protocol for Super-Resolution (STED) Microscopy with this compound
This protocol is adapted from a study using this compound for STED imaging of DNA in zebrafish embryos.[6]
-
Sample Preparation:
-
Fix zebrafish embryos (or other samples) as required by the experimental design.
-
Mount the samples in a suitable mounting medium, such as glycerol, containing 10 µM this compound.[6]
-
-
STED Microscopy Imaging:
-
Excitation: Use a 640 nm laser for fluorescence excitation.[6]
-
Depletion: Employ a 775 nm depletion laser.[4]
-
Image Acquisition:
-
Pixel size: 20 x 20 nm²
-
Pixel dwell time: 20 µs
-
Line scanning: 5 repetitions per line[6]
-
Laser power will need to be optimized for the specific instrument and sample to achieve the desired resolution and minimize phototoxicity.
-
-
dot
Caption: Experimental workflow for STED microscopy using this compound.
Protocol for DNA Quantitation using Hoechst 33258
This protocol can be adapted for use with a fluorometer or fluorescence microplate reader.
-
Prepare DNA Standards: Prepare a series of known concentrations of double-stranded DNA (e.g., calf thymus DNA) in the appropriate buffer.
-
Prepare Hoechst Solution: Prepare a working solution of Hoechst 33258 at a concentration of 0.1 µg/mL or 1 µg/mL in the assay buffer.
-
Assay:
-
Mix the DNA standards and unknown samples with the Hoechst working solution.
-
Incubate for a short period at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence using an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
Quantification: Generate a standard curve from the fluorescence readings of the DNA standards and use it to determine the concentration of the unknown samples.
Potential Off-Target Effects and Cytotoxicity
The use of Hoechst dyes, including in the this compound conjugate, requires careful consideration of their potential impact on cell health and function.
-
Interference with DNA Replication: As Hoechst dyes bind to DNA, they can interfere with DNA replication during cell division.[2]
-
Mutagenicity and Carcinogenicity: Due to their DNA-binding nature, Hoechst dyes are considered potentially mutagenic and carcinogenic and should be handled with appropriate safety precautions.[2]
-
Induction of Apoptosis and DNA Damage Response: At higher concentrations or with prolonged exposure, Hoechst dyes can induce apoptosis and a cellular DNA damage response. This may involve the modulation of apoptosis-related proteins such as Bax and Bcl-2, and the activation of caspase cascades.[7]
-
Phototoxicity: Upon illumination, particularly with UV or near-UV light, Hoechst dyes can generate reactive oxygen species, leading to phototoxicity and cell death.
-
Photoconversion: Exposure to UV or near-UV light can cause Hoechst dyes to photoconvert, shifting their emission from blue to green.[5] This can be a source of artifacts in multi-color fluorescence microscopy, potentially leading to false-positive signals in the green channel.
dot
Caption: Logical relationships of this compound binding and its consequences.
References
- 1. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hoechst stain - Wikipedia [en.wikipedia.org]
- 3. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 4. Hoechst Janelia Fluor® 646 | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. The Use of Hoechst Dyes for DNA Staining and Beyond [ouci.dntb.gov.ua]
The Chemistry and Application of JF646-Hoechst: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JF646-Hoechst is a cutting-edge, fluorogenic, and cell-permeable DNA probe that has gained significant traction in advanced cellular imaging. This far-red emitting dye is a conjugate of the Janelia Fluor 646 (JF646) dye and a Hoechst bis-benzimidazole core. This unique combination allows for the specific labeling of nuclear DNA in live and fixed cells with high signal-to-noise, making it an invaluable tool for a range of applications, including confocal microscopy, super-resolution microscopy (such as PALM and PAINT), and lattice light sheet microscopy.[1] Its fluorogenic nature, where fluorescence is significantly enhanced upon binding to DNA, enables no-wash imaging protocols, simplifying experimental workflows.[1]
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and photophysical properties of this compound, along with detailed experimental protocols for its application in cellular imaging.
Chemical Structure and Properties
This compound is a complex molecule comprising a silicon-rhodamine fluorophore (JF646) linked to a Hoechst DNA-binding moiety. The JF646 component is responsible for the dye's far-red spectral properties and high quantum yield, while the Hoechst component ensures specific targeting to the minor groove of AT-rich regions of DNA.[1]
Chemical Name: 2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-((2-(2-(2-(4-(4-(5-(4-methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzo[d]imidazol]-2'-yl)phenoxy)butanamido)ethoxy)ethoxy)ethyl)carbamoyl)benzoate
Molecular Formula: C64H70N10O7Si[1]
Molecular Weight: 1119.39 g/mol [1]
CAS Number: 2462011-60-3[1]
Photophysical and Chemical Data
The photophysical properties of this compound make it an exceptional probe for fluorescence microscopy. Its long excitation and emission wavelengths minimize phototoxicity and cellular autofluorescence. The quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 655 nm | [1] |
| Emission Maximum (λem) | 670 nm | [1] |
| Quantum Yield (Φ) | 0.54 | |
| Extinction Coefficient (ε) | 152,000 M-1cm-1 | [1] |
| Solubility | Soluble to 10 mM in DMSO | [1] |
| Purity | ≥85% (HPLC) |
Synthesis of this compound
The synthesis of Janelia Fluor dyes, including JF646, is based on a palladium-catalyzed cross-coupling strategy developed by the Lavis Lab.[2] This method allows for the modular construction of rhodamine derivatives with diverse functionalities. While a detailed, step-by-step protocol for the synthesis of the final this compound conjugate is not publicly available, the general synthetic pathway can be inferred.
The synthesis likely involves two key stages:
-
Synthesis of the JF646 fluorophore: This involves the construction of the silicon-rhodamine core functionalized with a reactive group for subsequent conjugation.
-
Conjugation to the Hoechst moiety: A derivative of the Hoechst dye, containing a complementary reactive group, is coupled to the JF646 fluorophore. This is typically achieved through amide bond formation or other biocompatible ligation chemistries.
The following diagram illustrates a plausible logical workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Spectral Properties of JF646-Hoechst for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral and photophysical properties of JF646-Hoechst, a fluorogenic, far-red DNA stain. Detailed experimental protocols for its application in various fluorescence microscopy techniques, including confocal and super-resolution imaging, are presented. Furthermore, this guide explores its utility in drug discovery and high-throughput screening, offering insights into its potential to accelerate research and development in these fields.
Introduction to this compound
This compound is a novel fluorescent probe engineered for high-performance DNA staining in both live and fixed cells. It is a conjugate of the far-red emitting silicon-rhodamine dye, Janelia Fluor 646 (JF646), and a Hoechst bis-benzimide DNA minor groove binder. This unique combination results in a fluorogenic probe, meaning its fluorescence is significantly enhanced upon binding to DNA. This property is highly advantageous for no-wash staining protocols, reducing background fluorescence and improving the signal-to-noise ratio.[1] this compound preferentially binds to AT-rich regions of the DNA minor groove.[1] Its far-red excitation and emission spectra minimize phototoxicity and spectral overlap with other common fluorophores, making it an ideal candidate for multicolor imaging experiments.
Spectral and Photophysical Properties
The key spectral and photophysical characteristics of this compound are summarized in the table below. These properties make it a bright and robust probe for a variety of fluorescence microscopy applications.
| Property | Value | Reference |
| Excitation Maximum (λex) | 655 nm | [1] |
| Emission Maximum (λem) | 670 nm | [1] |
| Quantum Yield (Φ) | 0.54 | [1] |
| Molar Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | [1] |
| Recommended Excitation Laser | 633 nm / 640 nm | [1] |
| Recommended Emission Filter | 650 - 750 nm | [1] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action and Fluorogenicity
The fluorogenicity of this compound is a result of a conformational change upon DNA binding. In its unbound state in aqueous solution, the JF646 fluorophore exists in a non-fluorescent, spirolactone form. Upon binding of the Hoechst moiety to the DNA minor groove, the JF646 component undergoes a structural transition to a fluorescent, zwitterionic form. This results in a significant increase in fluorescence intensity, enabling "no-wash" imaging with low background.
Figure 1. Conformational change of this compound upon DNA binding.
Experimental Protocols
This section provides detailed protocols for the use of this compound in various fluorescence microscopy applications.
General Cell Staining Protocol (Live and Fixed Cells)
This protocol provides a general guideline for staining both live and fixed cells with this compound for standard confocal microscopy.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cells
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for fixed cells
Live Cell Staining Workflow:
Figure 2. Live cell staining workflow for this compound.
Procedure for Live Cells:
-
Prepare a working solution of this compound at a final concentration of 1-5 µg/mL in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and add the staining solution.
-
Incubate the cells at 37°C for 30-60 minutes.
-
(Optional) For applications requiring lower background, aspirate the staining solution and wash the cells twice with PBS. For no-wash imaging, proceed directly to imaging.
-
Image the cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence.
Fixed Cell Staining Workflow:
Figure 3. Fixed cell staining workflow for this compound.
Procedure for Fixed Cells:
-
Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare a working solution of this compound at a final concentration of 0.5-2 µg/mL in PBS.
-
Incubate the cells with the staining solution for at least 15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslip with an appropriate mounting medium and image. For fixed U2OS cells, staining with 1 µM this compound for 1 hour has been shown to be effective for confocal imaging without a wash step.[1]
Super-Resolution Microscopy Protocols
This compound is well-suited for various super-resolution microscopy (SRM) techniques, including Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and Points Accumulation for Imaging in Nanoscale Topography (PAINT).
4.2.1. STED Microscopy
For STED microscopy, this compound can be used for sub-diffraction imaging of nuclear structures. It can be combined with other fluorophores for multicolor STED imaging.
Protocol:
-
Staining: Use a concentration of approximately 100 nM to 1 µM for staining E. coli cells.[1] For mammalian cells, a concentration of 1 µM for 1 hour has been used for fixed-cell imaging.[1]
-
Imaging:
-
Excitation: Use a 633 nm or 640 nm laser.
-
STED Depletion Laser: A 775 nm depletion laser is effective.[1]
-
Emission: Collect fluorescence between 650 nm and 750 nm.
-
4.2.2. PALM and PAINT Microscopy
While specific detailed protocols for this compound in PALM and PAINT are not extensively published, its properties make it a promising candidate. For PALM, a photoactivatable version of JF646 has been developed (PA-JF646) which can be used to label specific proteins via HaloTag or SNAP-tag and then imaged in combination with this compound for nuclear context.[2] For PAINT, the transient binding of this compound to DNA can be exploited for localization-based super-resolution imaging.
Conceptual Workflow for PAINT with this compound:
Figure 4. Conceptual workflow for DNA-PAINT using this compound.
Key Considerations for PALM/PAINT:
-
Concentration: For PAINT, a low nanomolar concentration of the dye in the imaging buffer is typically used to ensure sparse, transient binding events.
-
Imaging Buffer: The composition of the imaging buffer is critical for controlling the binding kinetics.
-
Instrumentation: A microscope capable of single-molecule detection, such as a TIRF or HiLo illumination system, is required.
Applications in Drug Discovery and High-Throughput Screening
The robust performance and far-red spectral properties of this compound make it a valuable tool for drug discovery and high-throughput screening (HTS).
High-Content Screening (HCS)
In HCS, this compound can be used as a nuclear counterstain to identify and segment individual cells in a population. This allows for the automated analysis of various cellular parameters in response to drug treatment, such as:
-
Cell Cycle Analysis: Quantifying changes in DNA content to assess cell cycle progression or arrest.[3]
-
Nuclear Morphology: Detecting changes in nuclear size, shape, and chromatin condensation as indicators of cellular stress or apoptosis.
-
Cytotoxicity Assays: Used in combination with a viability dye to quantify live and dead cells.
Workflow for HCS Application:
References
An In-depth Technical Guide to the Spectral Properties of JF646-Hoechst
For researchers, scientists, and drug development professionals leveraging advanced fluorescence microscopy, a comprehensive understanding of the tools employed is paramount. This guide provides a detailed overview of the excitation and emission spectra of the fluorogenic red DNA probe, JF646-Hoechst, offering insights into its photophysical properties, experimental protocols for its characterization, and its application in cellular imaging.
Core Photophysical Properties of this compound
This compound is a red-emitting, cell-permeant DNA stain that exhibits fluorescence upon binding to the minor groove of AT-rich regions of DNA.[1][2][3] Its fluorogenic nature, meaning it is non-fluorescent until bound to its target, makes it highly desirable for no-wash live-cell imaging and various super-resolution microscopy techniques.[1]
The key quantitative spectral and photophysical characteristics of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Unit |
| Excitation Maximum (λex) | 655 | nm |
| Emission Maximum (λem) | 670 | nm |
| Quantum Yield (Φ) | 0.54 | - |
| Extinction Coefficient (ε) | 152,000 | M⁻¹cm⁻¹ |
| Recommended Excitation Laser | 647 | nm |
Data compiled from multiple sources.[1][4][5]
Experimental Protocol: Determination of Excitation and Emission Spectra
The following protocol outlines a detailed methodology for the accurate measurement of the excitation and emission spectra of this compound.
I. Materials and Reagents:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Double-stranded DNA (dsDNA) from a suitable source (e.g., calf thymus DNA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectroscopy-grade DMSO
-
Quartz cuvettes
-
Spectrofluorometer with excitation and emission monochromators
II. Sample Preparation:
-
Prepare a working solution of dsDNA: Dissolve dsDNA in PBS to a final concentration of 100 µg/mL. Ensure complete dissolution.
-
Prepare a dilute stock of this compound: Dilute the 1 mM this compound stock solution in DMSO to an intermediate concentration (e.g., 10 µM).
-
Prepare the final sample: In a quartz cuvette, add the dsDNA solution. Then, add a small volume of the dilute this compound stock to achieve a final concentration in the nanomolar range (e.g., 100 nM). The final concentration of DMSO should be kept below 1% to avoid solvent effects. Mix gently and incubate at room temperature for 15-30 minutes, protected from light, to allow for DNA binding.
-
Prepare a blank sample: Prepare a separate cuvette containing only the dsDNA solution in PBS to serve as a blank for background subtraction.
III. Measurement of Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the known excitation maximum of this compound (655 nm) or a suitable laser line (e.g., 647 nm).
-
Set the emission monochromator to scan a wavelength range that encompasses the expected emission peak, for example, from 660 nm to 750 nm.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
Record the fluorescence emission spectrum of the this compound-DNA sample.
-
Record the spectrum of the blank sample (dsDNA only) using the same settings.
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of this compound. The peak of this spectrum represents the emission maximum.
IV. Measurement of Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to the determined emission maximum of this compound (approximately 670 nm).
-
Set the excitation monochromator to scan a wavelength range that includes the expected excitation peak, for example, from 600 nm to 670 nm.
-
Maintain the same slit widths as in the emission scan.
-
Record the fluorescence excitation spectrum of the this compound-DNA sample.
-
Record the spectrum of the blank sample using the same settings.
-
Correct the excitation spectrum for instrument-specific variations in lamp intensity over the scanned wavelength range, if this feature is not automated by the instrument software.
-
Subtract the blank spectrum from the corrected sample spectrum to obtain the final excitation spectrum. The peak of this spectrum is the excitation maximum.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for utilizing this compound in super-resolution microscopy, specifically for imaging chromatin in fixed cells.
This guide provides a foundational understanding of the spectral properties of this compound and a practical framework for its characterization and application. For specific experimental applications, further optimization of staining concentrations and imaging parameters may be required.
References
- 1. Hoechst Janelia Fluor® 646 | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 2. Hoechst stain - Wikipedia [en.wikipedia.org]
- 3. How does Hoechst work? | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Photophysical Properties of JF646-Hoechst
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of the fluorogenic red-emitting DNA probe, JF646-Hoechst. This document details its quantum yield and extinction coefficient, outlines the experimental protocols for their determination, and presents a generalized workflow for characterizing such fluorescent molecules.
Core Photophysical Data
The quantitative photophysical characteristics of this compound are summarized in the table below. These parameters are crucial for assessing the brightness and efficiency of the dye in various fluorescence microscopy applications.
| Property | Value | Units |
| Quantum Yield (Φ) | 0.54 | - |
| Molar Extinction Coefficient (ε) | 152,000 | M⁻¹cm⁻¹ |
| Excitation Maximum (λex) | 655 | nm |
| Emission Maximum (λem) | 670 | nm |
Table 1: Key photophysical properties of this compound. Data sourced from multiple consistent suppliers.[1]
This compound is a fluorogenic dye, meaning its fluorescence significantly increases upon binding to its target, in this case, the minor groove of AT-rich regions of DNA.[1] This property is highly advantageous for live-cell imaging as it allows for no-wash experiments, reducing background fluorescence from unbound dye.[1] The dye is suitable for a range of advanced microscopy techniques, including confocal, super-resolution microscopy (SRM) like PALM and PAINT, and lattice light-sheet microscopy.[1]
Experimental Protocols for Photophysical Characterization
The determination of the quantum yield and extinction coefficient are fundamental to characterizing any fluorescent probe. The following sections detail the generalized experimental methodologies for these measurements.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species and the path length of the light through the sample.
Methodology:
-
Preparation of a Stock Solution: A concentrated stock solution of the dye is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable solvent to a precise volume.[2] For this compound, a recommended solvent is TFE (trifluoroethanol) with 0.1% TFA (trifluoroacetic acid).[1]
-
Serial Dilutions: A series of dilutions are made from the stock solution to create samples with a range of known concentrations.[2]
-
Spectrophotometric Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorbance (λmax) using a spectrophotometer.[3] A blank containing only the solvent is used to zero the instrument.[4]
-
Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration), the slope of the linear portion of this plot is equal to the molar extinction coefficient.[3][4]
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The most common method for its determination is the comparative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[5][6]
Methodology:
-
Selection of a Standard: A quantum yield standard is chosen that has absorption and emission properties similar to the sample under investigation.
-
Preparation of Solutions: A series of solutions of both the sample and the standard are prepared at varying concentrations in the same solvent.[5]
-
Absorbance Measurements: The absorbance of each solution is measured at the excitation wavelength. It is crucial to work in a low absorbance range (typically < 0.1) to avoid inner filter effects.[5]
-
Fluorescence Measurements: The fluorescence emission spectra of all solutions are recorded under identical conditions (e.g., excitation wavelength, slit widths).[5]
-
Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (ΦX) is then calculated using the following equation[5]:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).[5]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the quantum yield and extinction coefficient of a fluorescent dye like this compound.
Caption: Workflow for determining photophysical properties.
References
- 1. Hoechst Janelia Fluor® 646 | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 4. communities.acs.org [communities.acs.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
JF646-Hoechst: A Technical Guide to a Fluorogenic DNA Probe for Advanced Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
JF646-Hoechst is a far-red, fluorogenic DNA probe that has emerged as a powerful tool for researchers in cell biology, microscopy, and drug development. Its unique photophysical properties and mechanism of action make it particularly well-suited for advanced imaging techniques, including super-resolution microscopy. This technical guide provides an in-depth overview of this compound, including its core characteristics, quantitative data, detailed experimental protocols, and its application in various experimental workflows.
Core Concepts
This compound is a chemical conjugate of a Hoechst dye and a Janelia Fluor (JF) dye, specifically JF646. The Hoechst component is a well-established DNA-binding motif known to bind to the minor groove of DNA, with a preference for AT-rich regions[1][2][3]. The fluorogenic nature of this compound is a key feature; it exhibits minimal fluorescence when in its free, unbound state in solution. Upon binding to DNA, the dye undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield, resulting in a bright, localized signal with a high signal-to-noise ratio[4][5]. This "turn-on" mechanism enables no-wash staining protocols, simplifying experimental workflows and reducing background fluorescence.
Quantitative Data
The photophysical properties of this compound make it an excellent choice for fluorescence microscopy, particularly for applications requiring far-red emission to minimize phototoxicity and autofluorescence.
| Property | Value | Reference |
| Excitation Maximum (λex) | 655 nm | |
| Emission Maximum (λem) | 670 nm | |
| Molar Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) upon DNA binding | 0.54 | |
| Recommended Laser Line | 640 nm | |
| Cell Permeability | Yes |
Mechanism of Action and Binding
This compound inherits its DNA binding mechanism from the Hoechst dye family. It acts as a non-intercalating agent, binding to the minor groove of the DNA double helix. This binding is preferential for sequences rich in adenine (B156593) (A) and thymine (B56734) (T) bases. The interaction is primarily driven by van der Waals forces and hydrogen bonds between the dye molecule and the DNA base pairs.
Experimental Protocols
Live-Cell Staining for Confocal and Super-Resolution Microscopy (STED)
This protocol is a general guideline and may require optimization based on the cell type and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium
-
Cells cultured on imaging-compatible dishes or coverslips
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a vessel suitable for high-resolution imaging.
-
Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically, starting with a lower concentration to minimize potential toxicity.
-
Staining: Remove the existing culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes.
-
Imaging: The probe is fluorogenic, allowing for imaging without a wash step. Proceed directly to imaging on a confocal or STED microscope.
-
Excitation: Use a 640 nm laser line.
-
Emission: Collect emission between 650 nm and 700 nm.
-
STED: For STED microscopy, a depletion laser of 775 nm is typically used.
-
Multiplexed Imaging Workflow
This compound can be used in combination with other fluorescent probes for multi-target imaging. Below is a conceptual workflow for a two-color STED experiment.
Applications in Research and Development
The unique characteristics of this compound make it a valuable tool in various research areas:
-
Super-Resolution Microscopy: Its far-red emission and photostability are advantageous for techniques like Stimulated Emission Depletion (STED) and Point Accumulation for Imaging in Nanoscale Topography (PAINT) microscopy, enabling the visualization of nuclear architecture with unprecedented detail.
-
Live-Cell Imaging: The cell permeability and low toxicity of this compound at working concentrations allow for dynamic studies of nuclear processes in living cells over extended periods.
-
Multiplexing: Its narrow emission spectrum allows for its use in combination with other fluorophores for multi-color imaging experiments, facilitating the simultaneous visualization of different cellular components and processes.
-
Cell Cycle Analysis: As a DNA stain, this compound can be used in flow cytometry and imaging-based assays to determine the DNA content of cells and analyze their progression through the cell cycle.
Experimental Workflow: Cell Cycle Analysis
Conclusion
This compound is a state-of-the-art fluorogenic DNA probe that offers significant advantages for modern fluorescence microscopy. Its far-red emission, high quantum yield upon DNA binding, and suitability for no-wash staining protocols make it an indispensable tool for researchers investigating the intricacies of the cell nucleus. The detailed information and protocols provided in this guide are intended to enable researchers, scientists, and drug development professionals to effectively harness the capabilities of this compound in their experimental endeavors.
References
Understanding the AT-rich region binding preference of JF646-Hoechst
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding preference of JF646-Hoechst for AT-rich regions of DNA. This compound is a fluorogenic, red-emitting probe that has become an invaluable tool in cellular imaging, particularly in the realm of super-resolution microscopy. Its preferential binding to adenine-thymine (AT) base pairs in the minor groove of DNA is a key characteristic that underpins its utility. This document provides a comprehensive overview of its binding properties, experimental protocols for its use and characterization, and visualizations of its application in advanced imaging workflows.
Core Principles of this compound-DNA Interaction
This compound belongs to the Hoechst family of bis-benzimide dyes, which are well-established minor groove-binding agents with a strong preference for AT-rich sequences.[1][2] The binding is non-intercalative and is driven by a combination of van der Waals forces, hydrogen bonding to the base pair edges within the minor groove, and electrostatic interactions.[2][3] This interaction with double-stranded DNA significantly enhances the fluorescence of the dye, a property known as fluorogenicity, which is highly advantageous for imaging applications as it reduces background noise from unbound probes.
Quantitative Data Summary
The following tables summarize the key photophysical and binding properties of this compound and its parent compounds.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 655 nm | |
| Emission Maximum (λem) | 670 nm | |
| Quantum Yield (Φ) | 0.54 | |
| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | |
| Preferred Binding Site | Minor groove of AT-rich DNA |
Table 1: Photophysical Properties of this compound.
| Compound | Binding Site | Dissociation Constant (Kd) | Reference(s) |
| Hoechst 33258 | AT-rich DNA (high affinity) | 1 - 10 nM | [1][4] |
| Hoechst 33258 | Non-specific DNA (low affinity) | ~1000 nM | [4] |
| Hoechst 33258 | poly[d(A-T)] | 1 - 3 nM | [5][6] |
| Hoechst 33342 | poly[d(AT)] | Data not explicitly found, but binding is similar to Hoechst 33258 | [7] |
Table 2: Binding Affinities of Parent Hoechst Dyes to DNA. The binding affinity of this compound is expected to be in a similar range for AT-rich DNA.
Experimental Protocols
Detailed methodologies for the application and characterization of this compound are provided below.
Protocol 1: Staining of Live and Fixed Cells with this compound
This protocol outlines the general procedure for staining mammalian cells. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cells
-
Mounting medium
Procedure for Live Cell Staining:
-
Culture cells to the desired confluency on a suitable imaging dish or slide.
-
Prepare a working solution of this compound in pre-warmed cell culture medium. A typical starting concentration is 100 nM - 1 µM.
-
Remove the existing culture medium and replace it with the staining solution.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light.[8]
-
For no-wash experiments, cells can be imaged directly in the staining solution. Alternatively, wash the cells two to three times with pre-warmed PBS before imaging.
-
Image the cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation: ~640-660 nm, Emission: ~670-720 nm).
Procedure for Fixed Cell Staining:
-
Culture and fix cells using standard protocols (e.g., 4% paraformaldehyde for 15 minutes at room temperature).
-
Wash the fixed cells three times with PBS.
-
Prepare a working solution of this compound in PBS. A typical concentration is around 1 µM.
-
Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound dye.
-
Mount the coverslip with a suitable mounting medium.
-
Image the cells using a fluorescence microscope.
Protocol 2: Determination of DNA Binding Affinity by Fluorescence Titration
This protocol describes a method to quantify the binding affinity (Kd) of this compound to specific DNA sequences.
Materials:
-
This compound solution of known concentration
-
Solutions of synthetic oligonucleotides (e.g., one with a strong AT-rich binding site like 5'-CGCGAATTCGCG-3' and a GC-rich control like 5'-CGCGGCCGCGCG-3') of known concentrations
-
Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a solution of this compound at a fixed concentration (e.g., 10-50 nM) in the binding buffer.
-
Place the this compound solution in a quartz cuvette.
-
Measure the initial fluorescence intensity of the dye solution at its emission maximum (~670 nm) with excitation at its excitation maximum (~655 nm).
-
Incrementally add small aliquots of the concentrated DNA oligonucleotide solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before measuring the fluorescence intensity.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
-
Repeat the titration with the GC-rich control oligonucleotide.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site specific binding model) to determine the dissociation constant (Kd).
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[9][10]
Materials:
-
This compound solution of known concentration
-
DNA oligonucleotide solution of known concentration
-
Binding buffer (the same buffer must be used for both the dye and the DNA solutions)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare the this compound and DNA solutions in the same, degassed binding buffer. The concentration of the DNA in the syringe should be 10-20 times higher than the concentration of the dye in the sample cell.
-
Load the this compound solution into the sample cell of the ITC instrument.
-
Load the DNA solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).
-
Perform an initial injection to account for any heat of dilution of the DNA solution.
-
Carry out a series of injections of the DNA solution into the sample cell containing the this compound solution.
-
The heat change upon each injection is measured.
-
The raw ITC data (heat flow versus time) is integrated to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of DNA to dye.
-
Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Ka, from which Kd can be calculated), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for advanced microscopy techniques where this compound is commonly employed.
STED Microscopy Workflow with this compound.
PAINT Microscopy Workflow with this compound.
Conclusion
This compound is a powerful fluorogenic probe that leverages the well-established AT-rich binding preference of the Hoechst dye family for high-resolution imaging of DNA in cells. Its far-red spectral properties make it particularly suitable for multiplexing experiments and for reducing phototoxicity in live-cell imaging. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize and characterize this versatile tool in their studies of nuclear architecture, chromatin dynamics, and other DNA-related cellular processes. The provided workflows for advanced microscopy techniques further illustrate its application in cutting-edge biological imaging.
References
- 1. How does Hoechst bind to DNA? | AAT Bioquest [aatbio.com]
- 2. Mechanisms of chromosome banding. VIII. Hoechst 33258-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. [PDF] Binding characteristics of Hoechst 33258 with calf thymus DNA, poly[d(A-T)], and d(CCGGAATTCCGG): multiple stoichiometries and determination of tight binding with a wide spectrum of site affinities. | Semantic Scholar [semanticscholar.org]
- 7. Binding of Hoechst 33258 and its derivatives to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Measurements of Protein-DNA Complexes Interactions by Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
The Advent of Janelia Fluor Dyes: A Technical Guide to Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of a clearer understanding of intricate biological processes at the molecular level has driven the development of advanced imaging technologies. A pivotal element in this endeavor is the fluorescent probe, a tool that allows for the visualization and tracking of specific molecules within the complex milieu of a living cell. The Janelia Fluor (JF) dyes, developed at the Janelia Research Campus of the Howard Hughes Medical Institute, represent a significant leap forward in the field of fluorescent probe technology.[1][2] This technical guide provides an in-depth exploration of the development of these revolutionary dyes, their key characteristics, and their application in live-cell imaging, with a particular focus on their use with self-labeling protein tags such as HaloTag and SNAP-tag.
A New Generation of Fluorophores: Brighter, More Stable, and Tunable
At the core of the Janelia Fluor dyes is a fundamental chemical innovation: the substitution of the N,N-dimethylamino groups found in traditional rhodamine dyes with four-membered azetidine (B1206935) rings.[3][4][5] This seemingly subtle modification has profound effects on the photophysical properties of the fluorophores, resulting in dyes that are substantially brighter and more photostable than their predecessors like tetramethylrhodamine (B1193902) (TMR) and cyanine (B1664457) dyes (Cy3/Cy5).[1] This enhanced performance allows for longer imaging experiments with higher signal-to-noise ratios, enabling the observation of dynamic cellular events with unprecedented clarity.
One of the most powerful features of the Janelia Fluor dye platform is its modularity.[1][2] Through rational chemical design, the spectral and chemical properties of the dyes can be finely tuned.[2][6] This has led to the creation of a broad palette of JF dyes spanning the visible and near-infrared spectrum, from blue to the far-red.[1][6] Furthermore, this tunability allows for the modulation of the equilibrium between the fluorescent zwitterionic state and the non-fluorescent, colorless lactone state of the dye. This property is crucial for the development of fluorogenic probes that only become fluorescent upon binding to their target, significantly reducing background noise in "no-wash" live-cell imaging experiments.[1][7]
Quantitative Photophysical Properties of Janelia Fluor Dyes
The performance of a fluorescent dye is defined by several key quantitative parameters. The following tables summarize the photophysical properties of a selection of prominent Janelia Fluor and the more recent JFX dyes, which incorporate deuterium (B1214612) to further enhance brightness and photostability.[8][9]
Table 1: Photophysical Properties of Selected Janelia Fluor (JF) Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| JF 525 | 525 | 549 | 122,000 | 0.91 |
| JF 549 | 549 | 571 | 101,000 | 0.88 |
| JF 585 | 585 | 609 | - | 0.78 |
| JF 635 | 635 | 652 | - | 0.56 |
| JF 646 | 646 | 664 | 152,000 | 0.54 |
| JF 669 | 669 | 682 | - | - |
Table 2: Photophysical Properties of Janelia Fluor JFX Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Key Feature |
| JFX 554 | 554 | 576 | Deuterated for increased brightness and photostability |
| JFX 650 | 650 | 667 | Highest-performance far-red deuterated dye |
Data compiled from multiple sources.[8][12]
Experimental Protocols for Live-Cell Imaging
The utility of Janelia Fluor dyes is maximized through their conjugation to self-labeling protein tags, such as HaloTag and SNAP-tag. These tags are genetically fused to a protein of interest and expressed in cells. The subsequent addition of a cell-permeable JF dye conjugated to a specific ligand for the tag results in covalent and specific labeling of the target protein.
General Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands
While detailed, step-by-step synthesis protocols are often found in the supplementary materials of scientific publications, the general strategy for preparing JF dye ligands for self-labeling tags has been described.[3][4][5][13] The synthesis typically involves the reaction of a Janelia Fluor dye containing a reactive group, such as an N-hydroxysuccinimidyl (NHS) ester, with the appropriate linker for the HaloTag or SNAP-tag.[11] The HaloTag ligand is a chloroalkane, while the SNAP-tag ligand is a benzylguanine derivative. The modular nature of the JF dye synthesis, often employing a Pd-catalyzed cross-coupling strategy, allows for the incorporation of these functionalities.[6][14]
Live-Cell Labeling with Janelia Fluor HaloTag Ligands (No-Wash Protocol)
This protocol is designed for live-cell imaging with fluorogenic Janelia Fluor dyes, such as JF 549 and JF 646, which exhibit increased fluorescence upon binding to the HaloTag protein, thus minimizing the need for wash steps.[15]
Materials:
-
Cells expressing the HaloTag fusion protein of interest cultured in appropriate chambered cover glass.
-
Complete cell culture medium.
-
Janelia Fluor HaloTag Ligand (e.g., JF 549-HaloTag or JF 646-HaloTag).
-
Anhydrous DMSO.
-
Confocal or wide-field fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂).
Procedure:
-
Prepare a 200 µM stock solution of the Janelia Fluor HaloTag Ligand:
-
Resuspend the lyophilized JF 549-HaloTag ligand in 37.8 µL of DMSO.
-
Resuspend the lyophilized JF 646-HaloTag ligand in 35.5 µL of DMSO.
-
Note: It is recommended to prepare single-use aliquots to avoid freeze-thaw cycles.
-
-
Prepare a 1 µM (5X) working stock solution:
-
Just prior to use, dilute the 200 µM stock solution 1:200 in warm, complete cell culture medium.
-
-
Label the cells:
-
Remove a portion of the medium from the cells.
-
Add the 5X working stock solution to the cells to achieve a final concentration of 200 nM (this is achieved by replacing one-fifth of the existing medium volume with the 5X working stock).
-
Gently mix the medium.
-
-
Incubate:
-
Incubate the cells for at least 15 minutes at 37°C in a 5% CO₂ incubator.
-
-
Image:
-
Transfer the chambered cover glass to the microscope stage.
-
Proceed with live-cell imaging. For extended imaging, it is recommended to replace the labeling medium with fresh, warm culture medium.[15]
-
Live-Cell Labeling with Janelia Fluor SNAP-tag Ligands
The general principle of labeling SNAP-tag fusion proteins is similar to that of HaloTag, involving the incubation of cells expressing the SNAP-tag fusion with the corresponding cell-permeable JF dye-benzylguanine ligand.
General Protocol Outline:
-
Culture cells expressing the SNAP-tag fusion protein of interest.
-
Prepare a stock solution of the Janelia Fluor SNAP-tag ligand in DMSO.
-
Dilute the stock solution to the desired final concentration (typically in the range of 1-10 µM) in cell culture medium.[10]
-
Incubate the cells with the dye-ligand solution at 37°C for a specified period (e.g., 30 minutes).[10]
-
Wash the cells with fresh medium to remove unbound dye.
-
Proceed with live-cell imaging.
Conclusion
The development of Janelia Fluor dyes has provided researchers with a powerful and versatile toolkit for live-cell imaging. Their exceptional brightness, photostability, and the ability to fine-tune their properties have expanded the boundaries of what can be visualized within a living cell. When combined with self-labeling tag technologies like HaloTag and SNAP-tag, JF dyes enable specific and robust labeling of proteins of interest, facilitating a wide range of applications from single-molecule tracking to super-resolution microscopy. As the development of these remarkable fluorophores continues, they are certain to play an increasingly vital role in advancing our understanding of the fundamental mechanisms of life.
References
- 1. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]
- 2. New Fluorescent Dyes Could Advance Biological Imaging | HHMI [hhmi.org]
- 3. Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Red-Absorbing Dyes for Imaging and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The JFX™ Dyes | Janelia Research Campus [janelia.org]
- 9. Janelia Fluor® HaloTag® Ligands | Janelia 蛍光色素 | 細胞イメージング [promega.jp]
- 10. scribd.com [scribd.com]
- 11. Janelia Fluor® 549, SE | Amine-Reactive Janelia Fluor® Dyes | Tocris Bioscience [tocris.com]
- 12. promega.com [promega.com]
- 13. Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. | Janelia Research Campus [janelia.org]
- 14. General Synthetic Method for Si-Fluoresceins and Si-Rhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Imaging [worldwide.promega.com]
The Cell Permeability and Uptake of JF646-Hoechst in Live Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JF646-Hoechst, a fluorogenic, red-emitting DNA probe, focusing on its application in live-cell imaging. We will explore its cell permeability, uptake mechanisms, and provide detailed experimental protocols and quantitative data to assist researchers in optimizing its use.
Introduction to this compound
This compound is a synthetic, cell-permeable fluorescent dye designed for high-resolution imaging of DNA in living cells. It is a conjugate of the far-red emitting Janelia Fluor 646 (JF646) and a Hoechst bis-benzimide moiety. This unique combination leverages the cell permeability and DNA-binding properties of Hoechst with the superior photophysical characteristics of the JF646 fluorophore.
The Hoechst component targets the minor groove of double-stranded DNA, showing a preference for adenine-thymine (A-T) rich regions[1][2]. A key feature of this compound is its fluorogenic nature; its fluorescence intensity increases significantly upon binding to DNA[3]. This property allows for no-wash staining protocols, minimizing background fluorescence from unbound dye in the cytoplasm and culture medium[4]. Its far-red emission spectrum makes it suitable for multicolor imaging experiments with other common fluorophores[5].
Cell Permeability and Uptake Mechanism
The cell permeability of the this compound conjugate is conferred by the Hoechst moiety. Hoechst dyes are well-established as being permeable to the plasma membrane of live cells, allowing them to be used as supravital stains[2]. The uptake mechanism for the related Hoechst 33342 dye is believed to be unmediated diffusion across the cell membrane[6]. This process is influenced by the lipophilicity of the molecule; for instance, Hoechst 33342 exhibits greater cell permeability than Hoechst 33258 due to an additional ethyl group[2].
Once inside the cell, this compound diffuses through the cytoplasm and enters the nucleus to bind with DNA. The rate of uptake and subsequent nuclear fluorescence can be influenced by factors such as cell membrane permeability and cell cycle stage. Studies with Hoechst 33342 have shown that dye uptake can increase during the S phase of the cell cycle, potentially reflecting changes in membrane permeability during DNA replication[7][8].
Visualizing the Uptake Pathway
Caption: Uptake and binding mechanism of this compound in a live cell.
Quantitative Data and Photophysical Properties
The performance of a fluorescent probe is defined by its photophysical properties. JF646 is a silicon-rhodamine (SiR) based dye, known for its brightness and photostability. The azetidine (B1206935) groups incorporated into its structure further enhance its quantum efficiency[4].
| Property | Value | Reference |
| Excitation Maximum (λex) | 646 nm (Conjugated) / 655 nm (Free) | [5] |
| Emission Maximum (λem) | 664 nm (Conjugated) / 670 nm (Free) | [5] |
| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | [4] |
| Quantum Yield (Φ) | 0.54 | [4] |
| Molecular Weight | 1119.39 g/mol | |
| Formula | C₆₄H₇₀N₁₀O₇Si | |
| Solubility | Soluble to 10 mM in DMSO |
Experimental Protocols
Optimizing staining protocols is crucial for achieving high-quality imaging results while maintaining cell health.
Live-Cell Staining and Imaging Protocol
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Reagents and Preparation:
-
This compound Stock Solution: Prepare a 1-10 mM stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light and moisture.
-
Culture Medium: Use complete cell culture medium appropriate for your cell line.
Procedure:
-
Cell Seeding: Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.
-
Staining Solution Preparation: Immediately before use, dilute the this compound stock solution into pre-warmed complete culture medium to the final working concentration. A starting concentration range of 100 nM to 1 µM is recommended.
-
Staining: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO₂ environment for 15 to 60 minutes[1]. Incubation time may vary depending on the cell type.
-
Imaging: Image the cells directly without washing. The fluorogenic nature of the dye minimizes background from unbound probe. If background is high, a brief wash with pre-warmed PBS or culture medium can be performed[1].
-
Microscopy Settings: Use an appropriate filter set or laser line for excitation (e.g., 633 nm or 640 nm laser) and emission collection (e.g., 650-750 nm). Maintain cells at 37°C and 5% CO₂ during imaging[9].
Visualizing the Experimental Workflow
Caption: Standard experimental workflow for live-cell staining with this compound.
Key Considerations for Live-Cell Applications
Cytotoxicity and Phototoxicity
While Hoechst dyes are generally considered to have low cytotoxicity compared to other nuclear stains, they are not entirely benign[10][11].
-
Cytotoxicity: At high concentrations or with prolonged exposure, Hoechst dyes can disrupt DNA replication and RNA synthesis[12]. Toxicity can also be cell-cycle specific, with S-phase cells showing greater sensitivity[13].
-
Phototoxicity: A more significant concern for live-cell imaging is phototoxicity, which is induced by the repeated excitation of the dye-DNA complex. This can lead to the generation of reactive oxygen species, causing cellular damage and apoptosis[14]. Phototoxicity is a function of the total light dose, which is the product of light intensity and dye concentration[14].
To minimize toxicity:
-
Use the lowest possible dye concentration that provides adequate signal. Recent studies suggest concentrations as low as 7-28 nM can be effective for long-term imaging[12].
-
Minimize light exposure by using the lowest possible laser power and shortest exposure times.
-
Reduce the frequency of image acquisition in time-lapse experiments[14].
Visualizing Factors Affecting Staining
Caption: Interplay of factors influencing staining quality and cell health.
Conclusion
This compound is a powerful tool for live-cell nuclear imaging, offering the benefits of far-red fluorescence, high brightness, and a convenient no-wash protocol. Its excellent cell permeability and strong DNA binding make it suitable for a range of applications, including confocal and super-resolution microscopy. However, researchers must be mindful of potential cytotoxicity and phototoxicity. By carefully optimizing dye concentration, incubation times, and imaging parameters, this compound can be effectively employed to visualize nuclear dynamics in living cells with high fidelity and minimal perturbation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Hoechst stain - Wikipedia [en.wikipedia.org]
- 3. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 4. einsteinmed.edu [einsteinmed.edu]
- 5. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hoechst 33342 dye uptake as a probe of membrane permeability changes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased uptake of vital dye Hoechst 33342 during S phase in synchronized HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A general method to improve fluorophores for live-cell and single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is Hoechst cytotoxic? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell cycle specific toxicity of the Hoechst 33342 stain in untreated or irradiated murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Staining of Fixed Cells with JF646-Hoechst
Introduction
Hoechst Janelia Fluor® 646 (JF646-Hoechst) is a fluorogenic, red-emitting DNA probe designed for high-performance cellular imaging.[1][2] This probe preferentially binds to the minor groove of AT-rich regions of DNA.[1][2] A key feature of this compound is its fluorogenic nature; it only becomes fluorescent upon binding to DNA, which significantly reduces background noise and enables no-wash experimental protocols.[1] This characteristic, combined with its far-red emission, makes it an excellent tool for a variety of applications, including confocal microscopy and super-resolution microscopy (SRM) in both fixed and live cells. These notes provide a detailed protocol for staining the nuclei of fixed mammalian cells using this compound.
Quantitative Data Summary
The photophysical properties of the this compound dye and recommended starting concentrations for staining protocols are summarized below.
Table 1: Photophysical Properties of Hoechst Janelia Fluor® 646
| Property | Value | Reference |
| Excitation Maximum (λex) | 655 nm | |
| Emission Maximum (λem) | 670 nm | |
| Quantum Yield (Φ) | 0.54 | |
| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | |
| Recommended for | Fixed and Live-Cell Imaging | |
| Key Feature | Fluorogenic (enables no-wash staining) |
Table 2: Recommended Protocol Parameters for Fixed Cell Staining
| Step | Reagent | Concentration / Time | Notes |
| Fixation | 4% Formaldehyde (B43269) in PBS | 10 minutes at Room Temp. | Standard starting point; can be optimized. |
| Permeabilization | 0.1% Triton X-100 in PBS | 5 minutes at Room Temp. | Optional but recommended for ensuring access. |
| Staining | This compound | 1 µM | Optimal concentration may vary by cell type. |
| Incubation | Staining Solution | 1 hour at Room Temp. | Protect from light during incubation. |
| Washing | PBS | Optional | Washing is generally not required. |
Experimental Workflow
The following diagram illustrates the key steps for staining fixed adherent cells with this compound.
Caption: Workflow for staining fixed cells with this compound.
Detailed Experimental Protocol: Staining Adherent Cells
This protocol is optimized for adherent cells grown on glass coverslips in a 24-well plate. Adjust volumes as needed for different culture vessels.
Materials
-
This compound Dye
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde, 16% solution (Methanol-free)
-
Triton X-100
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Mounting Medium
-
Glass slides and coverslips
-
Cell culture medium appropriate for your cell line
-
Adherent cells of interest
Reagent Preparation
-
1000x this compound Stock Solution (1 mM): Prepare a 1 mM stock solution in anhydrous DMSO. Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture.
-
4% Formaldehyde Fixation Buffer: Dilute 16% formaldehyde solution to a final concentration of 4% in PBS. Prepare this solution fresh.
-
Permeabilization Buffer (0.1% PBST): Add Triton X-100 to PBS to a final concentration of 0.1% (v/v).
-
1x Staining Solution (1 µM): Immediately before use, dilute the 1 mM this compound stock solution 1:1000 in PBS to achieve a final concentration of 1 µM.
Staining Procedure
-
Cell Seeding: Seed adherent cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Wash: Gently aspirate the culture medium and wash the cells twice with PBS at room temperature.
-
Fixation: Add 1 mL of 4% Formaldehyde Fixation Buffer to each well. Incubate for 10 minutes at room temperature.
-
Wash after Fixation: Aspirate the fixation buffer and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): This step is often recommended to ensure uniform access of the dye to the nucleus. Aspirate the PBS and add 1 mL of Permeabilization Buffer (0.1% PBST). Incubate for 5 minutes at room temperature. Following incubation, wash the cells once with PBS.
-
Staining: Aspirate the PBS and add the 1x this compound Staining Solution to the cells, ensuring the coverslip is fully submerged.
-
Incubation: Incubate the cells for 1 hour at room temperature, protected from light.
-
Washing (Optional): Due to the fluorogenic nature of the dye, washing is typically not required. If high background is observed, you may rinse the cells once with PBS.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with filters suitable for far-red fluorescence. An example imaging configuration is an excitation wavelength of 633 nm and an emission collection window of 638–759 nm.
Expected Results Successfully stained cells will exhibit bright, specific nuclear staining in the far-red channel with minimal cytoplasmic or extracellular background fluorescence. The distinct localization within the nucleus allows for clear visualization and analysis of nuclear morphology.
References
Application Notes and Protocols for Multiplexing JF646-Hoechst with Other Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
JF646-Hoechst is a fluorogenic, red-emitting, and cell-permeant DNA stain that offers significant advantages for multiplexed fluorescence microscopy.[1] Its far-red emission spectrum minimizes spectral overlap with commonly used green and red fluorescent probes, and its fluorogenic nature, where it only becomes fluorescent upon binding to DNA, reduces background noise and eliminates the need for wash steps.[1] This application note provides detailed protocols and guidelines for multiplexing this compound with other fluorescent probes to enable multi-parametric analysis of cellular events in both live and fixed cells.
Key Features of this compound
-
Far-Red Emission: With an excitation maximum around 655 nm and an emission maximum at approximately 670 nm, this compound is spectrally distinct from many common fluorophores, facilitating multicolor imaging.
-
Fluorogenic: The probe's fluorescence increases significantly upon binding to the minor groove of DNA, leading to a high signal-to-noise ratio without the need for wash steps.[1]
-
Cell Permeability: this compound readily crosses the plasma membrane of live cells, allowing for real-time imaging of nuclear dynamics.[1]
-
Compatibility: It is suitable for a wide range of imaging applications, including confocal microscopy, super-resolution microscopy (STED, PALM, PAINT), and lattice light-sheet microscopy.[1]
-
Multiplexing Potential: Its spectral properties make it an ideal candidate for co-staining with blue, green, and orange/red fluorescent probes. It can be combined with the green-emitting DNA probe Hoechst Janelia Fluor® 526 for multiplexing experiments.
Quantitative Data
The following table summarizes the key photophysical properties of this compound and other fluorescent probes discussed in this application note.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| This compound | 655 | 670 | 0.54 | 152,000 |
| GFP (eGFP) | 488 | 507 | 0.60 | 55,000 |
| mCherry | 587 | 610 | 0.22 | 72,000 |
| MitoTracker Green FM | 490 | 516 | Not Reported | Not Reported |
| LysoTracker Green DND-26 | 504 | 511 | Not Reported | Not Reported |
| CellMask Green | 522 | 535 | Not Reported | Not Reported |
Data for this compound sourced from. Data for other probes are approximate and can vary depending on the cellular environment and measurement conditions.
Experimental Protocols
General Guidelines for Multiplexing
-
Sequential Staining: When using multiple probes, it is often best to stain in a sequential manner, starting with the probes for live-cell imaging of organelles, followed by fixation (if required), permeabilization, and then staining for intracellular targets and the nucleus.
-
Fixation: For experiments involving fluorescent proteins like GFP and mCherry, fixation with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature is recommended to preserve their fluorescence. Avoid methanol-based fixatives as they can denature fluorescent proteins.
-
Permeabilization: If staining intracellular targets with antibodies, permeabilization with a mild detergent like 0.1% Triton X-100 in PBS for 10-15 minutes is necessary after fixation. Note that some membrane stains, like CellMask, may not be compatible with detergent permeabilization.
-
Spectral Bleed-through: When imaging, be mindful of potential spectral bleed-through between channels. Use narrow emission filters or spectral unmixing techniques to minimize crosstalk. It is advisable to image each fluorophore sequentially, using the optimal excitation and emission settings for each.
Protocol 1: Multiplexing this compound with GFP/mCherry in Fixed Cells
This protocol is designed for visualizing the nucleus in cells expressing Green Fluorescent Protein (GFP) or mCherry-tagged proteins.
Materials:
-
Cells expressing GFP or mCherry fusion proteins
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium
Procedure:
-
Cell Culture: Culture cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Nuclear Staining:
-
Prepare a 1 µM working solution of this compound in PBS.
-
Incubate the fixed cells with the this compound solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing: Gently wash the cells twice with PBS.
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using appropriate filter sets for GFP/mCherry and this compound.
-
Experimental Workflow for Fixed-Cell Multiplexing with Fluorescent Proteins
Caption: Workflow for co-staining of this compound with fluorescent proteins.
Protocol 2: Live-Cell Multiplexing of Nucleus, Mitochondria, and Lysosomes
This protocol enables the simultaneous visualization of the nucleus, mitochondria, and lysosomes in living cells.
Materials:
-
Live cells
-
This compound
-
MitoTracker Green FM
-
LysoTracker Green DND-26
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
Procedure:
-
Cell Culture: Plate cells in a live-cell imaging dish or chambered coverslip.
-
Mitochondria and Lysosome Staining:
-
Prepare a working solution of 100-200 nM MitoTracker Green FM and 50-75 nM LysoTracker Green DND-26 in pre-warmed live-cell imaging medium.
-
Remove the culture medium from the cells and add the staining solution.
-
Incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Nuclear Staining:
-
Prepare a 1 µM working solution of this compound in pre-warmed live-cell imaging medium.
-
Gently wash the cells twice with pre-warmed imaging medium.
-
Add the this compound solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Imaging:
-
Replace the staining solution with fresh, pre-warmed live-cell imaging medium.
-
Image the cells immediately on a microscope equipped with a live-cell incubation chamber. Use sequential acquisition to minimize bleed-through.
-
Logical Relationship for Live-Cell Multi-Organelle Imaging
Caption: Staining strategy for multi-organelle live-cell imaging.
Protocol 3: Four-Color Imaging in Fixed Cells (Nucleus, Cytoskeleton, Mitochondria, and Plasma Membrane)
This protocol outlines a method for four-color imaging in fixed cells, visualizing key cellular compartments.
Materials:
-
Cells
-
This compound
-
Antibody for a cytoskeletal protein (e.g., anti-tubulin) conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
MitoTracker Green FM (fixable)
-
CellMask Green Plasma Membrane Stain
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
PBS
-
Mounting medium
Procedure:
-
Live Cell Staining (Mitochondria and Plasma Membrane):
-
Incubate live cells with 100-200 nM MitoTracker Green FM and 1X CellMask Green in live-cell imaging medium for 30 minutes at 37°C.
-
Wash twice with PBS.
-
-
Fixation:
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 30 minutes.
-
-
Immunofluorescence (Cytoskeleton):
-
Incubate with the primary antibody (e.g., anti-tubulin-Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Nuclear Staining:
-
Incubate with 1 µM this compound in PBS for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount and image as described in Protocol 1.
-
Signaling Pathway Visualization
The following diagrams illustrate cellular pathways that can be investigated using multiplexing with this compound.
Apoptosis Signaling Pathway
Caption: Simplified overview of the apoptotic signaling cascade.
Multiplexing this compound with a mitochondrial probe and a caspase activity reporter can provide a comprehensive view of apoptosis.
Cell Cycle Progression
Caption: The four main phases of the eukaryotic cell cycle.
By combining this compound with fluorescently tagged cell cycle markers (e.g., cyclins or PCNA), researchers can correlate nuclear morphology and DNA content with the specific phase of the cell cycle.
Conclusion
This compound is a versatile and powerful tool for multiplexed fluorescence imaging. Its far-red emission and fluorogenic properties make it an excellent choice for co-staining with a wide variety of other fluorescent probes. The protocols provided here offer a starting point for designing multi-parametric imaging experiments to investigate complex cellular processes. As with any multiplexing experiment, careful optimization of staining conditions and imaging parameters is crucial for obtaining high-quality, reproducible data.
References
Application Notes and Protocols: JF646-Hoechst for Long-Term Time-Lapse Imaging of Cellular Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
JF646-Hoechst is a far-red, fluorogenic DNA stain that is highly valuable for long-term, time-lapse imaging of cellular dynamics in living cells.[1] As a silicon-rhodamine-based dye, it offers significant advantages over traditional UV-excitable nuclear stains like DAPI and Hoechst 33342, primarily due to its reduced phototoxicity and spectral separation from commonly used green and red fluorescent proteins.[2][3] This allows for extended observation of sensitive cellular processes with minimal perturbation. These application notes provide a comprehensive guide to using this compound, including its photophysical properties, detailed protocols for live-cell imaging, and strategies to minimize phototoxicity for multi-day experiments.
This compound is a fluorogenic probe, meaning its fluorescence intensity increases significantly upon binding to the minor groove of DNA.[1] This property enables no-wash staining protocols, simplifying experimental workflows. Its far-red excitation and emission spectra make it an ideal candidate for multicolor imaging experiments, allowing researchers to visualize nuclear dynamics alongside other fluorescently labeled cellular components.[2]
Key Features and Applications
-
Low Phototoxicity: The far-red excitation wavelength of this compound is less energetic and therefore less damaging to cells compared to the UV or blue light required for conventional nuclear stains, making it suitable for long-term imaging.[3][4]
-
High Photostability: Silicon-rhodamine dyes are known for their improved photostability, enabling the tracking of cellular events over extended periods without significant signal loss.[5]
-
Fluorogenic Nature: The dye exhibits minimal fluorescence until it binds to DNA, reducing background noise and eliminating the need for wash steps.[1]
-
Spectral Compatibility: Its far-red emission is well-separated from the spectra of GFP, RFP, and other common fluorophores, facilitating multicolor imaging.[2]
-
Live and Fixed Cell Compatibility: this compound can be used for staining in both live and fixed cells.[1][6]
Applications:
-
Long-term cell tracking and proliferation assays: Monitoring cell division and migration over days.[7][8]
-
Studying chromatin dynamics: Visualizing changes in chromatin condensation and organization during processes like mitosis and interphase.[9][10][11][12]
-
Apoptosis and nuclear morphology studies: Observing nuclear fragmentation and condensation characteristic of programmed cell death.[13][14][15]
-
High-content screening: Automated imaging and analysis of cellular responses to drug candidates over time.[7]
Quantitative Data
The following tables summarize the key quantitative properties of this compound and provide a comparison with other common nuclear stains.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 655 nm | [1] |
| Emission Maximum (λem) | 670 nm | [1] |
| Quantum Yield (Φ) | 0.54 | [1] |
| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | [1] |
Table 2: Comparison of Nuclear Stains for Live-Cell Imaging
| Feature | This compound | SiR-DNA (SiR-Hoechst) | Hoechst 33342 | DRAQ5 |
| Excitation Wavelength | Far-Red (~655 nm) | Far-Red (~650 nm) | UV (~350 nm) | Far-Red (~647 nm) |
| Emission Wavelength | Far-Red (~670 nm) | Far-Red (~665 nm) | Blue (~461 nm) | Far-Red (~681 nm) |
| Phototoxicity | Low | Low | High | Moderate to High |
| Suitability for Long-Term Imaging | Excellent | Excellent | Poor | Moderate |
| Fluorogenic | Yes | Yes | No | No |
| Cell Permeability | High | High | High | High |
| Reference | [1][2] | [4][16] | [7][17] | [3] |
Experimental Protocols
Protocol 1: Live-Cell Staining for Long-Term Time-Lapse Imaging
This protocol is optimized for minimizing phototoxicity and maintaining cell health during extended imaging sessions.
Materials:
-
This compound (stored as a stock solution, e.g., 1 mM in DMSO, at -20°C)
-
Complete cell culture medium appropriate for the cell line
-
Imaging vessel (e.g., glass-bottom dish or multi-well plate)
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate cells in the imaging vessel at a density that allows for proliferation during the planned experiment. Allow cells to adhere and enter a healthy growth phase (typically 24 hours).
-
Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed complete culture medium to a final working concentration. A starting concentration of 100-500 nM is recommended. The optimal concentration should be determined empirically for each cell type and experimental duration to achieve sufficient signal with minimal toxicity. For multi-day imaging, lower concentrations in the range of 10-100 nM may be preferable.[7]
-
Staining: Replace the existing culture medium with the staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C and 5% CO₂. Due to the fluorogenic nature of this compound, no washing step is required.[1]
-
Imaging: Proceed with time-lapse imaging using a fluorescence microscope equipped for far-red imaging.
-
Excitation: Use a 630-650 nm laser line or LED.
-
Emission: Collect emission using a filter set appropriate for far-red fluorescence (e.g., 660-720 nm).
-
Minimize Phototoxicity:
-
Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Keep exposure times as short as possible.
-
Reduce the frequency of image acquisition to the minimum required to capture the dynamics of the process under investigation.[18][19]
-
If available, use a light-sheet or spinning disk confocal microscope to reduce out-of-focus illumination and phototoxicity.[18]
-
-
Protocol 2: Fixed-Cell Staining
This compound can also be used for high-quality nuclear staining in fixed samples.
Materials:
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells on coverslips. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If required for co-staining with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Staining: Dilute the this compound stock solution in PBS to a final concentration of 0.5-1 µM. Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the samples using a fluorescence microscope with far-red excitation and emission capabilities.
Visualizations
The following diagrams illustrate key experimental workflows and cellular processes that can be studied using this compound.
References
- 1. Hoechst Janelia Fluor® 646 | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 2. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Bright, Photostable Dye that Enables Multicolor, Time Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Visualization of chromatin distribution in living PTO cells by Hoechst 33342 fluorescent staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visualizing chromatin dynamics in interphase nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scholarworks@UNIST: Study of Chromatin Dynamics through Visualizing Chromatin in Live Cells [scholarworks.unist.ac.kr]
- 12. Live visualization of chromatin dynamics with fluorescent TALEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection and Quantification of Nuclear Morphology Changes in Apoptotic Cells by Fluorescence Microscopy and Subsequent Analysis of Visualized Fluorescent Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SiR-DNA kit - Live cell DNA stain - spirochrome [spirochrome.com]
- 17. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 19. researchgate.net [researchgate.net]
Revolutionizing Multiplexed Cellular Imaging: Combining JF646-Hoechst with HaloTag® and SNAP-tag® Labeling
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The ability to simultaneously visualize multiple cellular components is paramount for unraveling complex biological processes. This document provides detailed application notes and protocols for a powerful multiplexing strategy that combines the far-red, fluorogenic DNA probe JF646-Hoechst with the versatile HaloTag® and SNAP-tag® protein labeling systems. This combination enables high-contrast imaging of nuclear DNA and a protein of interest (POI) labeled with the same Janelia Fluor® 646 (JF646) dye, offering exceptional brightness and photostability. These protocols are designed for applications in live-cell imaging, super-resolution microscopy, and high-throughput screening, providing a robust toolkit for researchers in basic science and drug discovery.
Technology Overview
This compound: A fluorogenic, red-emitting DNA probe that specifically binds to the minor groove of AT-rich regions of DNA.[1][2] Its fluorescence is significantly enhanced upon binding to DNA, enabling no-wash experiments with low background signal.[1] With excitation and emission maxima at approximately 655 nm and 670 nm, respectively, it is well-suited for far-red imaging, minimizing phototoxicity and cellular autofluorescence.[1][2][3]
HaloTag® and SNAP-tag®: These are self-labeling protein tags that covalently react with specific ligands.[4][5] The HaloTag® protein is a modified bacterial haloalkane dehalogenase that forms a covalent bond with a chloroalkane linker attached to a dye.[4][5] The SNAP-tag® is derived from human O6-alkylguanine-DNA alkyltransferase and covalently attaches to O6-benzylguanine derivatives.[4][5] Both tags can be fused to a protein of interest, allowing for specific labeling with a wide range of synthetic fluorophores, including the bright and photostable JF646.
Data Presentation: Quantitative Comparison of JF646-HaloTag® vs. JF646-SNAP-tag®
For researchers choosing between HaloTag® and SNAP-tag® for their experiments, the brightness of the resulting fluorescently labeled protein is a critical parameter. The following table summarizes the relative brightness of JF646 when conjugated to either HaloTag® or SNAP-tag®.
| Tag System | Ligand | Relative Brightness (HaloTag® as reference) | Key Findings |
| HaloTag® | JF646-chloroalkane (CA) | 100% | Consistently provides a brighter signal compared to SNAP-tag® with JF646.[6] |
| SNAP-tag® | JF646-benzylguanine (BG) | ~40% | The fluorescent signal can be up to 2.5-fold lower than with HaloTag® when using JF646.[6] |
Note: This data highlights that for applications requiring maximal signal intensity and photostability, particularly in demanding techniques like live-cell STED microscopy, the HaloTag® system with the JF646 ligand is the preferred choice.[6]
Experimental Protocols
General Considerations for Multiplexing with a Single Fluorophore
Labeling two distinct cellular structures (nucleus and a protein of interest) with the same fluorophore (JF646) requires a carefully designed experimental approach to differentiate the signals. Two primary strategies are presented: Sequential Labeling and Imaging and Simultaneous Labeling with Spectral Unmixing .
Protocol 1: Sequential Labeling and Imaging
This protocol is recommended for its simplicity and clear separation of signals, making it ideal for initial experiments and standard confocal microscopy.
Workflow for Sequential Labeling:
Caption: Sequential labeling workflow.
Detailed Steps:
-
Cell Culture and Transfection:
-
Plate cells expressing your HaloTag® or SNAP-tag® fusion protein on a suitable imaging dish or slide. Allow cells to adhere and reach the desired confluency.
-
-
Protein Labeling (JF646-HaloTag®/SNAP-tag®):
-
Prepare a 1 µM working solution of JF646-HaloTag® ligand or JF646-SNAP-tag® ligand in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and add the labeling medium.
-
Incubate for 30 minutes at 37°C and 5% CO2.
-
Wash the cells three times with pre-warmed complete medium, incubating for 5 minutes during each wash to ensure removal of unbound ligand.
-
-
First Imaging Session (Protein of Interest):
-
Image the cells using a fluorescence microscope equipped with appropriate filters for JF646 (e.g., Ex: 640-650 nm, Em: 665-700 nm).
-
Acquire images of your protein of interest.
-
-
Nuclear Staining (this compound):
-
Prepare a 1 µM working solution of this compound in pre-warmed complete cell culture medium.
-
Add the this compound staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C and 5% CO2.
-
Wash the cells three times with pre-warmed complete medium.
-
-
Second Imaging Session (Nucleus):
-
Return the sample to the microscope and acquire images of the stained nuclei using the same filter set as in step 3.
-
-
Image Analysis:
-
Use image analysis software to overlay the images from the two sessions. The first set of images will show the localization of your protein of interest, and the second will show the nucleus.
-
Protocol 2: Simultaneous Labeling with Spectral Unmixing
This advanced protocol is suitable for live-cell imaging where sequential steps are not feasible. It requires a microscope with spectral imaging capabilities and software for linear unmixing.
Workflow for Simultaneous Labeling:
Caption: Simultaneous labeling workflow.
Detailed Steps:
-
Preparation of Reference Samples:
-
For accurate spectral unmixing, prepare two control samples:
-
One sample of cells expressing the fusion protein, labeled only with the JF646-HaloTag®/SNAP-tag® ligand.
-
One sample of cells (can be non-transfected) labeled only with this compound.
-
-
-
Simultaneous Labeling:
-
Prepare a labeling cocktail containing 1 µM of the JF646-protein ligand and 1 µM of this compound in pre-warmed complete cell culture medium.
-
Remove the existing medium from your experimental sample and add the labeling cocktail.
-
Incubate for 30 minutes at 37°C and 5% CO2.
-
Wash the cells three times with pre-warmed complete medium.
-
-
Spectral Imaging:
-
On a confocal microscope with a spectral detector, first, acquire the emission spectrum of each reference sample individually using the same laser excitation (e.g., 647 nm). These will serve as your reference spectra.
-
Next, acquire a lambda stack (a series of images at different emission wavelengths) of your dually labeled experimental sample.
-
-
Spectral Unmixing and Analysis:
-
Using the microscope's software or a program like ImageJ/Fiji with a spectral unmixing plugin, unmix the lambda stack from the experimental sample using the reference spectra.
-
The software will generate two separate images, one corresponding to the signal from the JF646-labeled protein and the other from the this compound-stained nucleus.
-
Application Examples and Signaling Pathways
Application 1: Dynamics of a Nuclear Envelope Protein
Objective: To study the localization and dynamics of a nuclear envelope protein, such as a lamin or a nuclear pore complex component, in relation to chromatin during the cell cycle.
Workflow:
References
- 1. A robust and economical pulse-chase protocol to measure the turnover of HaloTag fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. forum.microlist.org [forum.microlist.org]
- 3. researchgate.net [researchgate.net]
- 4. A robust and economical pulse-chase protocol to measure the turnover of HaloTag fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Background Fluorescence with JF646-Hoechst Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when performing dual staining with JF646 and Hoechst dyes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in JF646-Hoechst staining?
High background fluorescence can originate from several sources, broadly categorized as:
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Autofluorescence: Endogenous fluorescence from the biological sample itself, such as from NADH, collagen, and elastin.[1][2]
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Non-specific Binding: The JF646-HaloTag® ligand or Hoechst dye binding to unintended cellular components.[3][4]
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Excess Fluorophore Concentration: Using too high a concentration of either JF646 or Hoechst can lead to unbound dye molecules contributing to background noise.[2][4]
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Suboptimal Washing Steps: Insufficient washing after staining can leave residual unbound dye in the sample.[3][4]
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Media Components: Phenol (B47542) red and riboflavin (B1680620) in cell culture media can be fluorescent and increase background.[5]
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Imaging Vessel: Plastic-bottom dishes can exhibit higher autofluorescence compared to glass-bottom vessels.
Q2: Is it necessary to perform a wash step after staining with JF646-HaloTag®?
JF646 is a fluorogenic dye, meaning its fluorescence significantly increases upon binding to its target (e.g., HaloTag® protein).[6] This property allows for "no-wash" imaging protocols with low background. However, for experiments requiring the lowest possible background, including wash steps is recommended to remove any unbound ligand.[7]
Q3: Can Hoechst staining interfere with the JF646 signal?
While JF646 and Hoechst are spectrally well-separated, high concentrations of Hoechst could potentially lead to bleed-through into the far-red channel, depending on the filter sets used. It is crucial to use optimized concentrations and appropriate filter sets to minimize spectral overlap. Additionally, UV exposure during Hoechst imaging should be minimized as it can sometimes induce photoconversion of the dye, leading to fluorescence in other channels.[8]
Q4: What is the recommended concentration range for JF646-HaloTag® and Hoechst staining?
The optimal concentration is cell-type and experiment-dependent and should be determined empirically through titration. However, here are some general starting points:
-
JF646-HaloTag®: For live-cell imaging, concentrations typically range from 50 nM to 250 nM.[6][9]
-
Hoechst 33342 (for live cells): A concentration of approximately 14 x 10⁻⁹ M has been shown to be effective for long-term live-cell imaging with minimal toxicity.[10] Higher concentrations (e.g., 1 µg/mL) are often used for shorter-term staining.
-
Hoechst 33342 (for fixed cells): A final concentration of 1 µg/mL is commonly recommended.
Q5: How can I check for autofluorescence in my samples?
To determine the level of autofluorescence, it is essential to include an unstained control sample. This sample should undergo all the same processing steps as the stained samples, including fixation and permeabilization if applicable, but without the addition of the fluorescent dyes.[2] Imaging this control using the same settings as your experimental samples will reveal the inherent background fluorescence.
Troubleshooting Guides
Problem 1: High Background in the JF646 Channel
| Potential Cause | Troubleshooting Step | Rationale |
| Excess JF646-HaloTag® Concentration | Perform a concentration titration starting from a lower concentration (e.g., 25 nM). | Optimizing the dye concentration ensures sufficient signal from the target while minimizing non-specific binding and background from unbound dye.[3] |
| Insufficient Washing | Include 2-3 wash steps with pre-warmed, phenol red-free media or PBS after incubation with the JF646 ligand. | Washing removes unbound dye, which is a primary contributor to background fluorescence.[3][4] |
| Non-specific Binding | Ensure your wash buffers contain a mild detergent like Tween-20 (around 0.05%). | Detergents help to reduce non-specific hydrophobic interactions between the dye and cellular components.[11] |
| Long Incubation Time | Reduce the incubation time. Titrate different time points to find the optimal balance between signal and background. | Shorter incubation times can reduce the amount of non-specific uptake of the dye. |
| Autofluorescence | Image an unstained control. If autofluorescence is high, consider using a specialized autofluorescence quenching kit. | This helps to distinguish between background from the dye and inherent fluorescence from the sample.[2] |
Problem 2: High Background in the Hoechst Channel
| Potential Cause | Troubleshooting Step | Rationale |
| Excess Hoechst Concentration | Titrate the Hoechst concentration to find the lowest effective concentration for nuclear visualization. | High concentrations can lead to unbound dye contributing to a diffuse background signal.[10] |
| Insufficient Washing | Wash the cells 2-3 times with PBS after Hoechst incubation. | This removes residual Hoechst from the media and cytoplasm. |
| Cytoplasmic Staining | Ensure cells are healthy. Dead or dying cells can exhibit compromised membrane integrity, leading to non-specific Hoechst uptake. | Hoechst should primarily stain the nuclei of healthy cells. |
| Precipitation of Dye | Ensure the Hoechst stock solution is properly dissolved and consider filtering the working solution. | Aggregates of the dye can appear as bright, non-specific puncta.[4] |
Quantitative Data Summary
The following tables summarize key quantitative data related to JF646 and Hoechst dyes.
Table 1: Comparison of JF646-HaloTag® Ligand with SiTMR-HaloTag® Ligand
| Feature | JF646-HaloTag® Ligand | SiTMR-HaloTag® Ligand | Reference |
| Absorbance Increase upon Binding | 21-fold | 6.8-fold | [5] |
| Background Fluorescence | Lower non-specific staining | Substantial extranuclear fluorescence | [7] |
| dSTORM Median Localization Error | 8.4 nm | 9.0 nm | [7] |
Table 2: Recommended Starting Concentrations for Staining
| Dye | Application | Recommended Starting Concentration | Reference |
| JF646-HaloTag® | Live Cell Imaging | 100 nM | [7] |
| JF646-HaloTag® | "No-Wash" Live Cell Imaging | 250 nM | [6] |
| Hoechst 33342 | Long-term Live Cell Imaging | ~14 x 10⁻⁹ M | [10] |
| Hoechst 33342 | Fixed Cell Staining | 1 µg/mL |
Experimental Protocols
Protocol 1: Optimized JF646-HaloTag® and Hoechst Dual Staining for Live-Cell Imaging
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Cell Culture: Plate cells on glass-bottom imaging dishes to reach 50-70% confluency on the day of the experiment.
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Prepare Staining Media: Prepare fresh, phenol red-free culture medium.
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JF646 Staining:
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Dilute the JF646-HaloTag® ligand in the pre-warmed, phenol red-free medium to a final concentration of 100 nM.
-
Remove the existing media from the cells and add the JF646 staining solution.
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Incubate for 30 minutes at 37°C and 5% CO₂.
-
-
Washing (Optional but Recommended):
-
Aspirate the staining solution.
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Wash the cells three times with pre-warmed, phenol red-free medium, incubating for 5 minutes during each wash.
-
-
Hoechst Staining:
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Dilute Hoechst 33342 in pre-warmed, phenol red-free medium to a final concentration of 1 µg/mL.
-
Add the Hoechst staining solution to the cells.
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Incubate for 10-15 minutes at 37°C and 5% CO₂.
-
-
Final Wash:
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Aspirate the Hoechst staining solution.
-
Wash the cells twice with pre-warmed, phenol red-free medium.
-
-
Imaging: Image the cells immediately in phenol red-free medium.
Protocol 2: "No-Wash" JF646-HaloTag® and Hoechst Staining for Live-Cell Imaging
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Cell Culture: Plate cells as described in Protocol 1.
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Prepare Staining Solution: In pre-warmed, phenol red-free culture medium, prepare a solution containing 250 nM JF646-HaloTag® ligand and 1 µg/mL Hoechst 33342.[6]
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Staining:
-
Remove the existing media from the cells.
-
Add the combined staining solution to the cells.
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Incubate for 30-60 minutes at 37°C and 5% CO₂.
-
-
Imaging: Image the cells directly in the staining solution. Note that this method may result in higher background compared to protocols that include wash steps.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Optimized dual staining experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general method to improve fluorophores for live-cell and single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
JF646-Hoechst signal-to-noise ratio improvement techniques
Welcome to the technical support center for the JF646-Hoechst fluorogenic DNA probe. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio when using this advanced nuclear stain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main advantages?
A1: this compound is a fluorogenic, red-emitting DNA probe used for fixed and live-cell imaging.[1] Its key advantage is its fluorogenic nature, meaning it only becomes brightly fluorescent upon binding to DNA. This property significantly reduces background fluorescence, enabling "no-wash" experiments and leading to a high signal-to-noise ratio.[1] It is suitable for various advanced microscopy techniques, including confocal and super-resolution microscopy.[1]
Q2: My signal-to-noise ratio is low. What are the first steps to troubleshoot this?
A2: A low signal-to-noise ratio can be caused by either a weak signal or high background. First, ensure you are using the correct filter sets for this compound (Excitation: ~633-655 nm / Emission: ~638-759 nm).[1] Next, optimize the probe concentration and incubation time for your specific cell type and experimental conditions. Finally, assess for potential sources of background fluorescence, such as autofluorescence or non-specific binding.
Q3: I am observing high background fluorescence. What are the common causes and solutions?
A3: High background can obscure your signal. Here are the primary causes and how to address them:
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Excessive Probe Concentration: Using too much this compound can lead to non-specific binding. Titrate the concentration to find the optimal balance between a strong nuclear signal and low background.
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Cellular Autofluorescence: Some cell types naturally fluoresce. To check for this, image an unstained sample of your cells using the same settings. If autofluorescence is high, consider using a narrower emission filter or spectral unmixing if your imaging system supports it.
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Contaminated Media or Buffers: Ensure all solutions are fresh and free of fluorescent contaminants. Phenol (B47542) red in culture media can sometimes contribute to background, so consider using a phenol red-free medium for imaging.
Q4: My fluorescent signal is weak. How can I enhance it?
A4: A weak signal can be due to several factors:
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Suboptimal Probe Concentration or Incubation Time: Ensure you are using a sufficient concentration of this compound and incubating for an adequate duration. For live cells, typical concentrations range from 0.1 to 5 µg/mL with incubation times from 15 to 60 minutes.[2]
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Cell Health: Unhealthy or dying cells may not stain well. Ensure your cells are healthy and viable before and during the staining procedure.
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Imaging Settings: Optimize your microscope's settings, including laser power/light source intensity and detector gain, to enhance signal detection. Be mindful that excessively high laser power can lead to phototoxicity and photobleaching.
Q5: How can I minimize phototoxicity during live-cell imaging with this compound?
A5: While this compound is excited by red light, which is generally less phototoxic than UV light used for traditional Hoechst dyes, prolonged exposure to high-intensity light can still be harmful to cells. To minimize phototoxicity:
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Use the Lowest Possible Excitation Light Intensity: Adjust your laser power or illumination intensity to the minimum level that provides a detectable signal.
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Minimize Exposure Time: Use the shortest possible exposure time for your camera.
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Reduce the Frequency of Image Acquisition: In time-lapse experiments, increase the interval between acquisitions as much as your experimental design allows.
Troubleshooting Guides
Guide 1: Optimizing Staining Conditions for High Signal-to-Noise Ratio
This guide provides a systematic approach to optimizing your this compound staining protocol to achieve a high signal-to-noise ratio.
Experimental Protocol: Titration of this compound Concentration
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Cell Preparation: Plate your cells at the desired density in a multi-well imaging plate or on coverslips and allow them to adhere and grow overnight.
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Prepare a Range of Staining Solutions: Prepare a series of dilutions of this compound in your imaging medium (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, and 5 µM).
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Staining: Remove the culture medium and add the different concentrations of the staining solution to the cells. Incubate at 37°C for a consistent period (e.g., 30 minutes).
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Imaging (No-Wash): Image the cells directly in the staining solution using a confocal or widefield fluorescence microscope with appropriate filter sets.
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Image Analysis:
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Quantify the mean fluorescence intensity of the nuclei (Signal).
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Quantify the mean fluorescence intensity of an adjacent background region in the cytoplasm or outside the cell (Noise).
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Calculate the Signal-to-Noise Ratio (S/N) for each concentration: S/N = (Mean Nuclear Intensity) / (Mean Background Intensity).
-
-
Determine Optimal Concentration: Select the lowest concentration that provides a robust signal and the highest S/N ratio.
Data Presentation: Example of Concentration Titration
| This compound Concentration (µM) | Mean Nuclear Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (S/N) |
| 0.1 | 500 | 50 | 10 |
| 0.5 | 2500 | 75 | 33 |
| 1.0 | 8000 | 100 | 80 |
| 2.0 | 15000 | 250 | 60 |
| 5.0 | 25000 | 800 | 31 |
Note: These are example values. Actual results will vary depending on the cell type, instrumentation, and experimental conditions.
Guide 2: Addressing High Background Fluorescence
This guide provides a workflow to identify and mitigate the sources of high background fluorescence.
Experimental Workflow: Troubleshooting High Background
Caption: Workflow for diagnosing and resolving high background fluorescence.
Signaling Pathways and Experimental Workflows
Staining and Imaging Workflow for Live Cells
The following diagram outlines the general workflow for staining live cells with this compound and preparing for imaging.
Caption: General workflow for live-cell staining with this compound.
Logical Relationship of Factors Affecting Signal-to-Noise Ratio
This diagram illustrates the key factors that influence the final signal-to-noise ratio in your this compound experiments.
Caption: Key factors influencing the signal-to-noise ratio.
References
JF646-Hoechst stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of JF646-Hoechst, a fluorogenic, red-emitting DNA probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a red-emitting, fluorogenic DNA probe that is cell-permeable.[1] It preferentially binds to the minor groove of AT-rich regions of DNA.[1] Its fluorescence is significantly enhanced upon binding to DNA, which allows for no-wash staining protocols.[1] It is suitable for a variety of imaging applications, including confocal microscopy and super-resolution microscopy (such as PALM and PAINT), in both live and fixed cells.
Q2: What are the spectral properties of this compound?
A2: When bound to DNA, this compound has an excitation maximum of approximately 655 nm and an emission maximum of approximately 670 nm.
Q3: Is this compound suitable for live-cell imaging?
A3: Yes, this compound is cell-permeable and suitable for live-cell imaging applications. However, as with all DNA-binding dyes, it is crucial to use the lowest effective concentration and minimize light exposure to avoid potential cytotoxicity and phototoxic effects.
Q4: Can this compound be used for multiplexing experiments?
A4: Yes, this compound can be used in multi-color imaging experiments. For instance, it has been used in three-color experiments with green and orange fluorescent probes.
Stability and Storage Conditions
Proper storage and handling are critical to ensure the stability and performance of this compound.
Storage Recommendations
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | Up to 12 months | Protect from light |
| DMSO Stock Solution | -20°C | Up to 1 month | Protect from light, stored under nitrogen |
| -80°C | Up to 6 months | Protect from light, stored under nitrogen | |
| Aqueous Working Solution | 2-8°C | Use immediately | Protect from light |
Stability Considerations
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Light Sensitivity: this compound is sensitive to light. All handling steps, including storage, reconstitution, and staining, should be performed in the dark or with minimal light exposure to prevent photobleaching.
-
pH Sensitivity: The fluorescence intensity of Hoechst dyes can be pH-dependent, with increased intensity at higher pH.
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Quenching: The fluorescence of Hoechst dyes can be quenched by bromodeoxyuridine (BrdU).
Experimental Protocols
Preparing Stock Solutions
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To prepare a stock solution, dissolve the lyophilized this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mM.
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Vortex briefly to ensure the dye is fully dissolved.
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Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots as recommended in the storage table.
Staining Protocol for Fixed Cells
This protocol provides a general guideline for staining fixed cells. Optimization may be required depending on the cell type and experimental conditions.
References
How to prevent JF646-Hoechst precipitation in staining buffer
Technical Support Center
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of JF646-Hoechst dye in staining buffers. By understanding the chemical properties of this novel dye and following recommended protocols, you can ensure reliable and reproducible results in your cell-based imaging experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your staining buffer can lead to artifacts and unreliable staining. The following table outlines potential causes and recommended solutions to address this issue.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution into staining buffer. | High Dye Concentration: The final concentration of this compound in the staining buffer may be too high, exceeding its solubility limit in an aqueous environment. | Titrate the this compound concentration. Start with a lower concentration (e.g., 100 nM) and gradually increase to the desired concentration (up to 1 µM) to determine the optimal, non-precipitating concentration for your specific cell type and buffer system.[1] |
| Buffer Composition: Phosphate-buffered saline (PBS) can sometimes cause precipitation of Hoechst dyes, especially at higher concentrations. | Consider using a different buffer system, such as Hank's Balanced Salt Solution (HBSS) or a Tris-based buffer. If PBS must be used, ensure the final this compound concentration is low and the solution is well-mixed.[2] | |
| Precipitate forms over time in the working solution. | Solution Instability: Dilute aqueous solutions of some fluorescent dyes can be unstable over extended periods. | Prepare the final working solution of this compound immediately before use. Avoid storing dilute solutions for long periods.[3] |
| Temperature Effects: Changes in temperature can affect the solubility of the dye. | Maintain a consistent temperature for your staining solution. If preparing solutions at room temperature, use them at room temperature. | |
| Uneven staining or fluorescent aggregates observed on cells/sample. | Localized High Concentration: Inadequate mixing upon addition of the dye stock to the buffer can create localized areas of high concentration, leading to precipitation. | When preparing the working solution, add the DMSO stock of this compound dropwise to the staining buffer while vortexing or gently mixing to ensure rapid and thorough dispersion. |
| Interaction with other Reagents: Components in a complex staining buffer (e.g., high concentrations of proteins or other additives) may interact with this compound, causing it to precipitate. | If using a complex buffer, test the solubility of this compound in the buffer alone before adding it to your cells. Consider simplifying the buffer composition if precipitation occurs. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble up to 10 mM in DMSO. For some Hoechst dyes, distilled water can also be used to prepare stock solutions, but solubility may be lower.
Q2: Can I dissolve this compound directly in PBS to make a stock solution?
A2: It is not recommended to dissolve this compound directly in PBS to make a concentrated stock solution. Hoechst dyes, in general, have a tendency to precipitate in phosphate-containing buffers at high concentrations. Always prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in your desired staining buffer.
Q3: What is a typical working concentration for this compound in a staining buffer?
A3: A typical working concentration for this compound for staining the nuclei of live or fixed cells ranges from 100 nM to 1 µM. The optimal concentration can vary depending on the cell type, cell density, and the specific application, so it is advisable to perform a titration to determine the best concentration for your experiment.
Q4: Are there any additives that can improve the solubility of this compound in staining buffer?
A4: While specific data for this compound is limited, for some hydrophobic dyes, the use of a solubilizing agent like Pluronic® F-127 has been shown to improve solubility in aqueous solutions. If you are experiencing persistent precipitation, you could empirically test the addition of a low concentration (e.g., 0.01-0.02%) of Pluronic® F-127 to your staining buffer. However, it is crucial to first validate that this additive does not interfere with your experiment or cell health.
Q5: How should I prepare my final staining solution to minimize the risk of precipitation?
A5: To minimize precipitation, it is best to prepare the final staining solution immediately before use. Add the required volume of your this compound DMSO stock solution to your pre-warmed staining buffer and mix thoroughly by vortexing or inverting the tube. This ensures that the dye is rapidly and evenly dispersed, preventing the formation of localized high concentrations that can lead to precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound in DMSO.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Microcentrifuge tubes
Procedure:
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Allow the vial of this compound powder to equilibrate to room temperature before opening.
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Refer to the manufacturer's datasheet for the exact molecular weight. For a molecular weight of 1119.39 g/mol , add the appropriate volume of DMSO to the vial to achieve a 1 mM concentration. For example, for 100 µg of dye, add 89.3 µL of DMSO.
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Vortex the solution thoroughly until the dye is completely dissolved.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C, protected from light.
Protocol 2: Staining of Live Cells with this compound
This protocol provides a general procedure for staining the nuclei of live cells with this compound.
Materials:
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Cells cultured on coverslips or in imaging dishes
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Complete cell culture medium
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This compound stock solution (1 mM in DMSO)
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Pre-warmed staining buffer (e.g., HBSS or complete cell culture medium)
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Phosphate-Buffered Saline (PBS)
Procedure:
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Prepare Staining Solution: Immediately before use, dilute the 1 mM this compound stock solution to the desired final working concentration (e.g., 1 µM) in pre-warmed staining buffer. To do this, add 1 µL of the 1 mM stock solution to 1 mL of buffer. Mix thoroughly by vortexing.
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Cell Staining:
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Remove the culture medium from the cells.
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Wash the cells once with pre-warmed PBS.
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Add the this compound staining solution to the cells, ensuring the entire surface is covered.
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Incubate for 15-30 minutes at 37°C, protected from light.
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-
Washing:
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Remove the staining solution.
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Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound dye.
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-
Imaging:
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Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells.
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Proceed with imaging using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation/Emission maxima: ~655/670 nm).
-
Visualizations
Logical Workflow for Preventing Precipitation
Caption: A troubleshooting workflow for preventing this compound precipitation.
Decision Tree for Buffer Selection
Caption: A decision tree to guide the selection of an appropriate staining buffer.
References
Addressing uneven JF646-Hoechst staining across a cell population
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using JF646-Hoechst staining in their experiments.
Troubleshooting Uneven Staining
Uneven or patchy staining is a common artifact in fluorescence microscopy that can compromise the quantitative analysis of your data. This guide will help you identify the potential causes of uneven this compound staining and provide systematic steps to resolve the issue.
Troubleshooting Flowchart
Below is a flowchart to guide you through the troubleshooting process for uneven this compound staining.
Caption: A flowchart outlining the systematic steps for troubleshooting uneven this compound staining.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of uneven this compound staining?
A1: Uneven staining can stem from several factors:
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Inadequate Permeabilization: If cell membranes are not sufficiently permeabilized, the dyes cannot efficiently access the nucleus.[1]
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Uneven Dye Distribution: Poor mixing of the staining solution can lead to localized areas of high and low dye concentration.[1]
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Variable Cell Health and Density: Dead cells tend to stain more brightly, and very dense cell populations may have limited access to the staining solution.
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Suboptimal Dye Concentration or Incubation Time: Using too little dye or not allowing enough time for binding can result in faint and uneven staining. Conversely, excessive dye can lead to high background.[1]
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Reagent Degradation: JF646, like other far-red dyes, can be sensitive to repeated freeze-thaw cycles, which can lead to reduced staining efficiency.
Q2: Can I stain live and fixed cells with this compound?
A2: Yes, both JF646 and Hoechst dyes are cell-permeable and can be used for staining both live and fixed cells. However, protocols and optimal concentrations will differ.[2][3] For live-cell imaging, it is crucial to use the lowest effective concentration to minimize cytotoxicity.[4]
Q3: Should I perform simultaneous or sequential staining with JF646 and Hoechst?
A3: While simultaneous staining is often possible, sequential staining can sometimes yield better results by minimizing potential interactions between the dyes and ensuring optimal binding conditions for each. If you observe spectral bleed-through or suboptimal staining with a co-staining protocol, consider staining with one dye, washing, and then staining with the second dye.
Q4: How does cell confluency affect staining uniformity?
A4: Cell confluency can significantly impact staining. In highly confluent cultures, cells in the center of a clump may have reduced access to the staining solution, leading to weaker staining compared to cells at the periphery. For optimal uniformity, it is recommended to use cultures that are between 50-80% confluent.
Q5: What can I do if I observe high background fluorescence?
A5: High background can be caused by several factors:
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Excessive Dye Concentration: Titrate your dye concentrations to find the optimal balance between signal and background.
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Inadequate Washing: Increase the number and duration of wash steps after staining to remove unbound dye.[1]
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Autofluorescence: Some cell types exhibit natural fluorescence. To check for this, examine an unstained sample under the microscope using the same filter sets.[5]
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Contaminated Reagents: Ensure all buffers and media are fresh and free of fluorescent contaminants.
Experimental Protocols
General Co-staining Protocol for Fixed Cells
This protocol provides a starting point for co-staining fixed cells with this compound. Optimization may be required for specific cell types and experimental conditions.
Materials:
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Cells grown on coverslips or in imaging plates
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Phosphate-Buffered Saline (PBS), pH 7.4
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4% Paraformaldehyde (PFA) in PBS
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0.1% Triton X-100 in PBS (Permeabilization Buffer)
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This compound stock solution (e.g., 1 mM in DMSO)
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Hoechst 33342 stock solution (e.g., 1 mg/mL in water)
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Mounting medium
Procedure:
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Fixation:
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Wash cells twice with PBS.
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Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
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Wash cells three times with PBS for 5 minutes each.
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Permeabilization:
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Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
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Wash cells three times with PBS for 5 minutes each.
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Staining:
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Prepare the staining solution by diluting this compound and Hoechst 33342 in PBS to the desired final concentration (see table below for recommendations).
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Incubate cells with the staining solution for 15-30 minutes at room temperature, protected from light.
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Washing:
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Wash cells three times with PBS for 5 minutes each, protected from light.
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Mounting:
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Mount the coverslips onto microscope slides using an appropriate mounting medium.
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Seal the edges of the coverslip with nail polish to prevent drying.
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-
Imaging:
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Image the cells using appropriate filter sets for Hoechst (Excitation/Emission: ~350/461 nm) and JF646 (Excitation/Emission: ~646/662 nm).
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Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for this compound staining. Note: These are starting points, and optimal conditions should be determined empirically for each cell line and experimental setup.
Table 1: Recommended Staining Parameters for Fixed Cells
| Parameter | This compound | Hoechst 33342 |
| Concentration Range | 0.5 - 2 µM | 1 - 5 µg/mL |
| Incubation Time | 15 - 30 minutes | 10 - 20 minutes |
| Incubation Temperature | Room Temperature | Room Temperature |
Table 2: Recommended Staining Parameters for Live Cells
| Parameter | This compound | Hoechst 33342 |
| Concentration Range | 0.1 - 1 µM | 0.1 - 1 µg/mL[4] |
| Incubation Time | 30 - 60 minutes | 15 - 30 minutes |
| Incubation Temperature | 37°C | 37°C |
Visualizing Cellular Processes
Factors Influencing Nuclear Dye Uptake
The efficiency and uniformity of nuclear staining are influenced by a variety of cellular factors. This diagram illustrates the key cellular states and processes that can impact the uptake of fluorescent dyes like this compound into the nucleus.
Caption: A diagram illustrating the cellular factors that can influence the uniformity of nuclear dye staining.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. What is the best concentration to use with Hoechst? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Nuclear Stains for Live-Cell Imaging: JF646-Hoechst vs. DAPI
For researchers, scientists, and drug development professionals embarking on live-cell imaging studies, the choice of a nuclear counterstain is a critical decision that can significantly impact experimental outcomes. An ideal stain should offer high specificity for DNA, exhibit minimal cytotoxicity, and maintain signal stability over extended imaging periods with negligible phototoxicity. This guide provides an objective comparison of two commonly used nuclear stains, the far-red fluorescent JF646-Hoechst and the UV-excitable DAPI, to aid in the selection of the optimal reagent for your live-cell imaging needs.
This comparison will delve into the spectral properties, performance in live-cell applications, and the inherent advantages and disadvantages of each dye, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | DAPI |
| Excitation Wavelength | ~655 nm | ~358 nm |
| Emission Wavelength | ~670 nm | ~461 nm |
| Color | Far-Red | Blue |
| Live-Cell Suitability | Excellent | Poor to Fair (short-term) |
| Phototoxicity | Minimal | High |
| Cell Permeability | High | Low |
| Toxicity | Low | Moderate to High in live cells |
Spectral Properties
A fundamental consideration in multi-color fluorescence microscopy is the spectral separation of different fluorophores to prevent signal bleed-through. This compound and DAPI occupy distinct regions of the electromagnetic spectrum.
DAPI is a classic blue fluorescent dye that is excited by ultraviolet (UV) light and emits in the blue part of the spectrum[1]. In contrast, this compound is a more modern, far-red dye, meaning it is excited by red light and emits in the far-red region[2]. This significant difference in spectral properties is a key determinant in their suitability for live-cell imaging.
Table 1: Spectral Characteristics of this compound and DAPI
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Extinction Coefficient (M⁻¹cm⁻¹) |
| This compound | 655[2] | 670[2] | 0.54[2] | 152,000 |
| DAPI (bound to dsDNA) | 358 | 461 | ~0.2-0.3 | ~27,000 |
Performance in Live-Cell Imaging
The utility of a nuclear stain in live-cell imaging is primarily dictated by its impact on cell health and the stability of its fluorescent signal over time. In this regard, this compound demonstrates significant advantages over DAPI.
Phototoxicity
A major drawback of using DAPI in live-cell imaging is the requirement for UV light excitation. UV radiation is known to be phototoxic, causing cellular damage and potentially leading to apoptosis. This can compromise the biological relevance of long-term imaging experiments. Far-red light, used to excite this compound, is significantly less energetic and, therefore, less damaging to cells, making it far more suitable for extended live-cell imaging. The use of far-red dyes like SiR-Hoechst (a compound structurally related to this compound) has been shown to enable imaging of living cells for over 24 hours with minimal phototoxic effects.
Cell Permeability and Toxicity
This compound is highly cell-permeable, allowing for efficient staining of the nucleus in living cells with a simple incubation step. It also exhibits minimal toxicity at working concentrations, a crucial factor for maintaining normal cellular physiology throughout an experiment.
DAPI, on the other hand, is generally considered to be poorly cell-permeable in live cells. While it can be forced into live cells at higher concentrations, this often comes at the cost of increased cytotoxicity. For this reason, DAPI is more commonly recommended for staining fixed and permeabilized cells.
Table 2: Comparison of Performance in Live-Cell Imaging
| Parameter | This compound | DAPI |
| Suitability for Long-Term Imaging | High | Low |
| Phototoxicity | Minimal | High |
| Cell Permeability (Live Cells) | High | Low |
| Cytotoxicity (Live Cells) | Low | Moderate to High |
| Signal Stability | Good | Moderate (prone to photobleaching) |
Experimental Protocols
Live-Cell Staining with this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured in appropriate imaging dishes or plates
-
Complete cell culture medium
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in complete cell culture medium to a final working concentration of 0.5-5 µM.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-30 minutes.
-
Imaging: this compound is fluorogenic, meaning its fluorescence increases significantly upon binding to DNA, which allows for imaging without a wash step. However, if background fluorescence is high, a wash step with fresh, pre-warmed culture medium can be performed before imaging.
-
Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Cy5 filter set).
Live-Cell Staining with DAPI (for short-term imaging)
This protocol is intended for short-term observation due to the potential for phototoxicity and cytotoxicity.
Materials:
-
DAPI stock solution (e.g., 1 mg/mL in water or DMSO)
-
Live cells cultured in appropriate imaging dishes or plates
-
Complete cell culture medium
Procedure:
-
Prepare Staining Solution: Dilute the DAPI stock solution in complete cell culture medium to a final working concentration of 1-10 µg/mL.
-
Cell Staining: Add the staining solution to the cells.
-
Incubation: Incubate the cells at 37°C for 5-15 minutes.
-
Wash: Remove the staining solution and wash the cells twice with pre-warmed culture medium to reduce background fluorescence.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set (UV excitation). Minimize exposure to UV light to reduce phototoxicity.
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflows for live-cell nuclear staining and the fundamental difference in the light paths for imaging this compound and DAPI.
Conclusion
For live-cell imaging applications, particularly those involving long-term observation or sensitive cell types, This compound is the superior choice over DAPI. Its far-red spectral properties minimize phototoxicity, while its high cell permeability and low cytotoxicity ensure that cellular processes are observed with minimal perturbation. The convenience of a no-wash protocol further enhances its utility in delicate live-cell experiments.
DAPI remains a valuable tool for nuclear counterstaining in fixed-cell immunofluorescence due to its bright signal and stability. However, its use in live-cell imaging should be approached with caution and limited to short-term experiments where the potential for UV-induced artifacts is carefully considered. The selection of the appropriate nuclear stain is paramount for the integrity of live-cell imaging data, and for the vast majority of live-cell applications, the advantages offered by far-red dyes like this compound are compelling.
References
A Head-to-Head Comparison of JF646-Hoechst and SiR-Hoechst for STED Nanoscopy
In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent probes is paramount to achieving high-fidelity imaging of subcellular structures. For researchers focusing on the intricate organization of nuclear DNA, far-red, cell-permeable dyes compatible with stimulated emission depletion (STED) microscopy are invaluable tools. This guide provides a detailed comparison of two prominent DNA stains, JF646-Hoechst and SiR-Hoechst, to assist researchers, scientists, and drug development professionals in selecting the optimal probe for their STED imaging experiments.
Probing the Nucleus: An Overview of this compound and SiR-Hoechst
Both this compound and SiR-Hoechst are synthetic, far-red fluorescent dyes that combine a DNA-binding Hoechst moiety with a bright and photostable fluorophore, Janelia Fluor 646 (JF646) or silicon-rhodamine (SiR), respectively. This design allows for the visualization of DNA in living and fixed cells with minimal phototoxicity compared to UV-excitable dyes like DAPI and traditional Hoechst stains. Their compatibility with the commonly used 775 nm depletion laser makes them suitable for STED microscopy, enabling the study of chromatin structure at the nanoscale.[1][2]
Performance in STED Microscopy: A Quantitative Look
The performance of a fluorescent probe in STED microscopy is determined by several key parameters, including its spectral properties, photostability, the achievable resolution, and its impact on cellular health. The following tables summarize the available quantitative data for this compound and SiR-Hoechst.
| Property | This compound | SiR-Hoechst | Reference |
| Excitation Maximum (λex) | ~655 nm | ~652 nm | [2][3] |
| Emission Maximum (λem) | ~670 nm | ~672 nm | [2][3] |
| Quantum Yield (Φ) | 0.54 | Not explicitly stated for the conjugate | [3] |
| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | Not explicitly stated for the conjugate | [3] |
| Depletion Laser Wavelength | 775 nm | 775 nm | [3][4] |
Table 1: Spectral Properties. This table outlines the key spectral characteristics of this compound and SiR-Hoechst. Both dyes are well-suited for far-red imaging and are compatible with the 775 nm STED depletion laser.
| Parameter | This compound | SiR-Hoechst | Reference |
| Resolution (STED) | 175 ± 10 nm to 198 ± 26 nm (FWHM) | Well below 100 nm | [5] |
| Resolution (STEDD) | 115 ± 14 nm to 136 ± 19 nm (FWHM) | Not reported | [5] |
| Photostability | Enables long-term STED imaging | Sufficient for >1000 STED frames and z-stack imaging | [6][7] |
| Cytotoxicity | Generally low | Low at concentrations < 0.25 µM; can induce DNA damage and G2 arrest at higher concentrations (≥ 1 µM) | [8][9] |
| Binding Affinity (Kd) | Not explicitly stated | 8.4 µM to DNA | [2] |
| Fluorogenicity | Fluorogenic (fluoresces upon DNA binding) | ~50-fold fluorescence increase upon DNA binding | [3] |
Table 2: Performance Metrics in STED Microscopy. This table provides a comparison of key performance indicators for both dyes in STED imaging applications. It is important to note that the resolution values were obtained from different studies under potentially different experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful STED imaging. Below are representative protocols for staining both fixed and live cells with this compound and SiR-Hoechst.
Staining Fixed Cells
References
- 1. Comparing Super-Resolution Microscopy Techniques to Analyze Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodamine–Hoechst positional isomers for highly efficient staining of heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SiR-DNA/SiR–Hoechst-induced chromosome entanglement generates severe anaphase bridges and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The live cell DNA stain SiR-Hoechst induces DNA damage responses and impairs cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DNA Dyes for Quantitative Flow Cytometry: Featuring JF646-Hoechst
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative DNA analysis using flow cytometry, the choice of fluorescent dye is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of JF646-Hoechst, a newer far-red emitting dye, with established alternatives such as DAPI and Hoechst 33342. While direct quantitative performance data for this compound in flow cytometry for cell cycle analysis is not extensively available in peer-reviewed literature, this guide will extrapolate its potential advantages based on its known properties and compare them with the well-documented characteristics of traditional dyes.
Executive Summary
Flow cytometry-based DNA content analysis is a cornerstone technique for studying cell cycle progression, proliferation, and aneuploidy. The ideal DNA dye for this application should exhibit high specificity for DNA, demonstrate a stoichiometric relationship between fluorescence intensity and DNA content, possess high cell permeability for live-cell staining, and exhibit photostability.
This guide will delve into the properties of this compound and compare it against the widely used UV-excitable dyes, DAPI and Hoechst 33342.
Comparison of Key Performance Characteristics
A direct, data-driven comparison of this compound with DAPI and Hoechst 33342 for quantitative DNA analysis in flow cytometry is challenging due to the limited availability of published data for this compound in this specific application. However, based on its chemical structure and spectral properties, we can infer its potential performance.
| Feature | This compound (Inferred) | DAPI | Hoechst 33342 |
| Excitation Wavelength (nm) | ~646 | ~358 | ~350 |
| Emission Wavelength (nm) | ~664 | ~461 | ~461 |
| Laser Line | Red (e.g., 633 nm, 640 nm) | UV (e.g., 355 nm) | UV (e.g., 355 nm) |
| Cell Permeability (Live Cells) | Permeable | Generally considered membrane impermeant, though some uptake can occur at higher concentrations.[1] | Permeable[1][2] |
| Toxicity | Potentially lower due to far-red excitation | Higher due to UV excitation | Higher due to UV excitation |
| Photostability | Generally high for Janelia Fluor dyes | Moderate, prone to photobleaching | Moderate, prone to photobleaching |
| Coefficient of Variation (CV) of G1 peak | Not available | Typically low, indicating good resolution | Typically low, indicating good resolution |
| Staining Index | Not available | High | High |
| Multiplexing Capability | Excellent, minimal spectral overlap with common fluorophores in the blue, green, and yellow channels. | Limited due to broad emission spectrum and UV excitation. | Limited due to broad emission spectrum and UV excitation. |
In-Depth Dye Profiles
This compound: The Far-Red Contender
This compound is a fluorogenic, red-emitting DNA probe that is cell-permeable, making it suitable for both live and fixed-cell imaging.[3][4] Its key distinguishing feature is its far-red excitation and emission profile.
Potential Advantages:
-
Reduced Phototoxicity: Excitation with a red laser is significantly less damaging to cells than UV light, which is required for DAPI and Hoechst 33342. This is a critical advantage for live-cell sorting and subsequent culturing.
-
Minimal Spectral Overlap: The far-red emission of this compound allows for easier multiplexing with other common fluorophores like GFP, FITC, and PE, which are excited by blue and yellow-green lasers. This simplifies panel design and reduces the need for complex compensation.
-
Lower Autofluorescence: Cellular autofluorescence is generally lower in the far-red region of the spectrum, potentially leading to an improved signal-to-noise ratio.
Considerations:
-
Instrumentation: Requires a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm).
DAPI: The Classic Nuclear Stain for Fixed Cells
DAPI (4',6-diamidino-2-phenylindole) is a widely used blue-fluorescent DNA stain that binds to the minor groove of DNA, with a preference for A-T rich regions.
Advantages:
-
High Specificity and Brightness: DAPI provides a strong and specific signal for DNA.
-
Cost-Effective: It is a relatively inexpensive dye.
-
Well-Established Protocols: Extensive literature and standardized protocols are available for its use.
Disadvantages:
-
Poor Cell Permeability: DAPI is generally excluded from live cells with intact membranes, making it primarily suitable for fixed and permeabilized cells.
-
UV Excitation: Requires a UV laser, which can cause cellular damage and limits its use in live-cell applications.
-
Spectral Overlap: Its broad emission can spill over into other blue and green channels, requiring careful compensation in multicolor experiments.
Hoechst 33342: The Live-Cell UV-Excitable Standard
Hoechst 33342 is another blue-fluorescent DNA stain that, unlike DAPI, is cell-permeant and can be used for staining both live and fixed cells.
Advantages:
-
Live-Cell Staining: Its ability to cross the membrane of living cells makes it a popular choice for cell cycle analysis and sorting of viable cells.
-
High Specificity: Binds to the minor groove of DNA with a preference for A-T rich regions, providing a strong and specific signal.
Disadvantages:
-
UV Excitation and Phototoxicity: Similar to DAPI, it requires UV excitation, which can induce phototoxicity and affect cell viability and function, especially in sorted cells intended for downstream applications.
-
Efflux in Certain Cell Types: Some cell types, particularly stem cells and cancer cells, can actively pump out Hoechst 33342, leading to variable staining and the appearance of a "side population."
-
Spectral Overlap: Presents similar challenges to DAPI in multicolor experiments due to its blue emission.
Experimental Protocols
Detailed protocols for DAPI and Hoechst 33342 are well-established. A generalized protocol for this compound is provided based on its known properties, but optimization is highly recommended.
General Protocol for this compound Staining for Flow Cytometry (Hypothetical)
This protocol is a starting point and requires optimization for specific cell types and experimental conditions.
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in complete culture medium or PBS.
-
Staining: Add this compound to the cell suspension at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Washing (Optional): While this compound is fluorogenic, a wash step with PBS may reduce background fluorescence.
-
Analysis: Analyze the cells on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) for excitation and an appropriate emission filter (e.g., 660/20 BP).
Standard Protocol for Hoechst 33342 Staining of Live Cells for Cell Cycle Analysis
-
Cell Preparation: Prepare a single-cell suspension at 1 x 10^6 cells/mL in pre-warmed complete culture medium.
-
Staining: Add Hoechst 33342 to a final concentration of 5-10 µg/mL.
-
Incubation: Incubate at 37°C for 30-90 minutes, protected from light.
-
Analysis: Analyze on a flow cytometer with UV excitation (e.g., 355 nm) and a blue emission filter (e.g., 450/50 BP).
Standard Protocol for DAPI Staining of Fixed Cells for Cell Cycle Analysis
-
Cell Fixation: Harvest cells and fix with ice-cold 70% ethanol (B145695) while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash once with PBS.
-
Staining: Resuspend the cell pellet in a DAPI staining solution (e.g., 1-5 µg/mL DAPI in PBS with 0.1% Triton X-100).
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.
-
Analysis: Analyze on a flow cytometer with UV excitation and a blue emission filter.
Visualizing the Workflow
Experimental Workflow for Quantitative DNA Analysis
Caption: A generalized workflow for quantitative DNA analysis by flow cytometry.
Signaling Pathway Context: The Cell Cycle
Caption: The major phases of the eukaryotic cell cycle.
Conclusion
This compound holds significant promise as a next-generation dye for quantitative DNA analysis in flow cytometry, primarily due to its far-red spectral properties that offer the potential for reduced phototoxicity and enhanced multiplexing capabilities. However, the lack of direct, quantitative performance data in this application necessitates a degree of caution.
For researchers conducting live-cell sorting for downstream applications where cell viability is critical, and for those performing complex multicolor experiments, this compound is a compelling option to consider, with the caveat that in-house validation is essential.
For routine, single-color DNA content analysis of fixed cells, DAPI remains a robust and cost-effective choice. For live-cell analysis where UV excitation is tolerated, Hoechst 33342 is a well-established standard. The choice of dye will ultimately depend on the specific experimental requirements, including the cell type, the need for live-cell analysis, and the complexity of the multicolor panel. As more data on the performance of this compound in flow cytometry becomes available, its position in the landscape of DNA dyes will become clearer.
References
A Comparative Guide to the Cytotoxicity of JF646-Hoechst and Other Nuclear Stains for Live-Cell Imaging
For researchers, scientists, and drug development professionals, the selection of a nuclear stain for live-cell imaging is a critical decision that balances staining efficacy with cellular health. This guide provides an objective comparison of the cytotoxicity of JF646-Hoechst with other commonly used nuclear stains, supported by available data and detailed experimental protocols.
The ideal nuclear stain for live-cell imaging should provide bright and specific nuclear contrast without altering cellular physiology or viability. However, as all nuclear stains interact with DNA, some level of cytotoxicity is often an inherent concern. Understanding the cytotoxic profiles of different stains is paramount for the integrity of long-term imaging experiments and for studies investigating cellular processes such as proliferation, apoptosis, and drug response.
Overview of this compound
This compound is a fluorogenic DNA probe that combines the DNA-binding specificity of the Hoechst dye with the far-red spectral properties of the Janelia Fluor® 646 (JF646) dye.[1] The Hoechst component targets the minor groove of AT-rich DNA regions, while the JF646 fluorophore provides a bright and photostable signal in the far-red spectrum, minimizing phototoxicity and autofluorescence.[2][3] A key feature of this conjugate is its fluorogenic nature; it exhibits a significant increase in fluorescence upon binding to DNA, enabling no-wash staining protocols.
Cytotoxicity Comparison of Nuclear Stains
While direct, quantitative comparative studies on the cytotoxicity of this compound are not extensively published, we can infer its properties based on its components and compare them to other widely used nuclear stains.
| Stain | Mechanism of Action | Reported Cytotoxicity | Suitability for Long-Term Imaging |
| This compound | Binds to the minor groove of DNA; fluorogenic. | Inferred to have low cytotoxicity. Similar conjugates like SiR-Hoechst show minimal cytotoxicity.[3] | Likely suitable, but requires empirical validation for specific cell types and experimental durations. |
| Hoechst 33342 | Binds to the minor groove of AT-rich DNA. | Generally low cytotoxicity, but can inhibit DNA synthesis and be mutagenic at higher concentrations or with prolonged exposure.[3][4][5][6] Considered less toxic than DAPI.[6] | Suitable for many applications, but potential long-term effects should be considered.[7] |
| DRAQ5™ | Intercalates into dsDNA. | Demonstrates cytotoxicity within 4 hours of staining.[8][9] Higher toxicity reported compared to Hoechst 33342.[9] | Not recommended for long-term imaging. |
| SYTO® Dyes (e.g., SYTO 13) | Permeant cyanine (B1664457) dyes that stain nucleic acids. | Can be acutely toxic. SYTO 13 has been shown to cause necrosis in neurons within 3 hours.[7] | Generally not suitable for long-term imaging. |
| NucSpot® Live Stains | Cell-permeable DNA dyes. | Marketed as having low toxicity.[8][10] | Designed for long-term live-cell imaging.[8] |
| RedDot™1 | Far-red nuclear stain. | Shows cytotoxicity within 4 hours, similar to DRAQ5™.[8] | Not recommended for long-term imaging. |
Experimental Protocols
To rigorously assess and compare the cytotoxicity of nuclear stains in your specific experimental context, the following methodologies are recommended.
Cell Viability and Proliferation Assay (e.g., using MTT or Real-Time Glo™)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Staining: Add the nuclear stains (e.g., this compound, Hoechst 33342, DRAQ5™) at their recommended concentrations. Include an unstained control group.
-
Incubation: Culture the cells for various time points (e.g., 4, 24, 48, and 72 hours).
-
Assay:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
For Real-Time Glo™ Assay: Add the Real-Time Glo™ reagent to the wells at the beginning of the experiment and measure luminescence at the desired time points.
-
-
Data Analysis: Normalize the absorbance or luminescence values to the unstained control to determine the percentage of viable cells.
Apoptosis Assay (e.g., using Annexin V and Propidium Iodide)
This assay distinguishes between live, apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Staining: Follow steps 1-3 from the cell viability protocol.
-
Cell Harvesting: At each time point, harvest the cells by trypsinization.
-
Staining with Annexin V and PI: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytotoxicity of different nuclear stains.
References
- 1. rndsystems.com [rndsystems.com]
- 2. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]
- 3. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 4. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is Hoechst cytotoxic? | AAT Bioquest [aatbio.com]
- 6. Hoechst stain - Wikipedia [en.wikipedia.org]
- 7. Compatibility of SYTO 13 and Hoechst 33342 for longitudinal imaging of neuron viability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
A Comparative Guide to JF646-Hoechst and Alternatives for Advanced Chromatin Studies
For researchers, scientists, and drug development professionals, the visualization of chromatin dynamics in live cells is paramount to understanding fundamental cellular processes. This guide provides a comprehensive comparison of the far-red fluorescent DNA stain, JF646-Hoechst, with other common nuclear stains, offering insights into its performance, experimental protocols, and key advantages for live-cell imaging and super-resolution microscopy.
Introduction to this compound
This compound is a fluorogenic, red-emitting DNA probe designed for high-resolution imaging of chromatin in both live and fixed cells.[1][2] As a derivative of the well-known Hoechst dyes, it retains the ability to bind to the minor groove of AT-rich regions of DNA.[1][2] Its key innovation lies in the conjugation of a Hoechst molecule to a Janelia Fluor (JF) dye, in this case, JF646, a silicon-rhodamine derivative. This modification shifts its spectral properties to the far-red region, offering significant advantages over traditional UV-excitable dyes like Hoechst 33342 and DAPI.[3][4]
Performance Comparison of Nuclear Stains
The selection of an appropriate nuclear stain is critical for the success of chromatin studies, with factors such as photostability, cytotoxicity, and signal-to-noise ratio being of utmost importance.
Quantitative Data Summary
| Feature | This compound | Hoechst 33342 | SiR-DNA / SiR-Hoechst | DRAQ5 |
| Excitation Max (nm) | ~646[3] | ~350[5] | ~652[6][7] | ~647[8] |
| Emission Max (nm) | ~664[3] | ~461[5] | ~672[6][7] | ~681[8] |
| Quantum Yield | 0.54[1][3] | Not widely reported | ~0.4 (inferred) | Not widely reported |
| Photostability | High | Moderate[9] | High | High[8] |
| Cytotoxicity | Low[4] | High, especially with UV exposure[10][11] | Low to moderate, dose-dependent[12] | Moderate to high[13] |
| Signal-to-Noise Ratio | High[3] | Good[14] | High[13] | Moderate[8] |
| Fluorogenic | Yes[1][2] | Yes[14] | Yes[4] | No |
| Super-Resolution Compatible | Yes (STED, PALM, PAINT)[1][2] | Limited | Yes (STED)[6][7] | No |
Key Performance Insights
Photostability: this compound and SiR-DNA exhibit high photostability, making them well-suited for long-term time-lapse imaging and demanding super-resolution techniques.[9] In contrast, traditional Hoechst dyes are more susceptible to photobleaching, which can limit their use in extended live-cell experiments.[9] DRAQ5 also demonstrates good photostability.[8]
Cytotoxicity: A significant advantage of far-red probes like this compound and SiR-DNA is their reduced phototoxicity compared to UV-excitable dyes.[4][6] UV excitation of Hoechst 33342 can induce DNA damage and apoptosis.[10][11] While SiR-DNA is generally considered to have low toxicity, some studies have reported dose-dependent effects on cell cycle progression and DNA damage.[12] DRAQ5 has been reported to exhibit higher toxicity than SiR-Hoechst in some cell lines.[13]
Signal-to-Noise Ratio: The fluorogenic nature of this compound, SiR-Hoechst, and the classic Hoechst dyes contributes to a high signal-to-noise ratio, as they only become highly fluorescent upon binding to DNA.[1][4][14] This allows for no-wash staining protocols, simplifying experimental workflows. This compound, in particular, has been shown to provide bright nuclear labeling with low background fluorescence.[3]
Experimental Protocols
Live-Cell Imaging with this compound
This protocol provides a general guideline for staining live cells with this compound for confocal or widefield microscopy. Optimal conditions may vary depending on the cell type and experimental setup.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium
-
Cells cultured on imaging-compatible plates or coverslips
Protocol:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically, starting with a lower concentration to minimize potential toxicity.
-
Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 30 to 60 minutes.
-
Imaging: The fluorogenic nature of this compound allows for imaging without a wash step. However, to reduce background for certain applications, the staining solution can be replaced with fresh imaging medium before imaging.
-
Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation: ~640-650 nm, Emission: ~660-700 nm).
Super-Resolution Microscopy (STED) with this compound
This compound is well-suited for stimulated emission depletion (STED) microscopy.
Protocol:
-
Staining: Follow the live-cell staining protocol above, using a concentration of approximately 100 nM to 1 µM.
-
Imaging Setup: Use a STED microscope equipped with an excitation laser around 640 nm and a depletion laser at 775 nm.[2]
-
Image Acquisition: Acquire images using the STED modality to achieve sub-diffraction resolution of chromatin structures.
Visualizations
Mechanism of Action: DNA Minor Groove Binding
Caption: Binding of this compound to the DNA minor groove.
Experimental Workflow for Live-Cell Chromatin Imaging
Caption: Workflow for live-cell chromatin imaging.
Comparison of Nuclear Stain Properties
References
- 1. rndsystems.com [rndsystems.com]
- 2. Hoechst Janelia Fluor® 646 | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 3. einsteinmed.edu [einsteinmed.edu]
- 4. mdpi.com [mdpi.com]
- 5. biotium.com [biotium.com]
- 6. SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SiR-Hoechst is a far-red DNA stain for live-cell nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cardoso-lab.org [cardoso-lab.org]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The live cell DNA stain SiR-Hoechst induces DNA damage responses and impairs cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How does Hoechst work? | AAT Bioquest [aatbio.com]
A Comparative Guide to Nuclear Labeling: JF646-Hoechst vs. Antibody-Based Methods
For researchers in cellular biology and drug development, accurate visualization of the cell nucleus is fundamental. While antibody-based immunofluorescence has long been the standard for labeling specific nuclear components, newer chemical probes like JF646-Hoechst offer a compelling alternative. This guide provides an objective comparison of these two methods, supported by experimental data and protocols, to help you select the optimal technique for your research needs.
Mechanism of Action: A Tale of Two Strategies
This compound: Direct DNA Binding this compound is a red-emitting, cell-permeable fluorescent dye.[1] Its mechanism is straightforward: it directly binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1] A key feature of this compound is its fluorogenic nature; its fluorescence intensity increases significantly upon binding to DNA.[1] This property allows for a high signal-to-noise ratio, often eliminating the need for wash steps.[1]
Antibody-Based Labeling: Indirect Protein Targeting Antibody-based nuclear labeling is an indirect method that targets specific proteins within the nucleus, such as histones or nuclear pore complex proteins.[2] The process typically involves a primary antibody that specifically recognizes and binds to the target nuclear antigen.[2][3] A secondary antibody, which is conjugated to a fluorophore, then binds to the primary antibody, allowing for visualization under a fluorescence microscope.[2][3] This method relies on the high specificity of antibody-antigen interactions.
Caption: Mechanisms of this compound and antibody-based nuclear labeling.
Performance Comparison
The choice between this compound and antibody-based methods depends on the specific requirements of the experiment, such as whether live or fixed cells are used, the need for protein-specific information, and the desired simplicity of the protocol.
| Feature | This compound | Antibody-Based Labeling |
| Target | AT-rich regions of DNA minor groove[1] | Specific nuclear proteins (e.g., lamins, histones)[2] |
| Cell State | Live and fixed cells[1] | Primarily fixed and permeabilized cells[2] |
| Procedure | Simple, one-step incubation, no-wash option[1] | Multi-step: fixation, permeabilization, blocking, multiple antibody incubations and washes[2][4] |
| Toxicity | Low cytotoxicity, suitable for time-lapse imaging[5][6] | Fixation and permeabilization steps are lethal to cells |
| Specificity | General nuclear stain | Highly specific to the target protein antigen |
| Multiplexing | Compatible with other fluorophores, especially green emitters[7] | Excellent for multiplexing with different primary antibodies from different species[4] |
| Resolution | Suitable for super-resolution microscopy (SRM), including PALM and PAINT[1] | Standard immunofluorescence is diffraction-limited; SRM requires specific fluorophores and protocols |
| Signal-to-Noise | High due to fluorogenic nature[1] | Can be high, but may have background from non-specific antibody binding[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both labeling techniques.
This compound Nuclear Staining Protocol
This protocol is suitable for both live and fixed cells.
-
Reagent Preparation: Prepare a stock solution of this compound by dissolving it in DMSO to a concentration of 1-10 mM.
-
Working Solution: Dilute the stock solution in your preferred cell culture medium or buffer (e.g., PBS) to a final working concentration. A typical starting concentration is 1 µM.
-
Cell Staining:
-
For adherent cells, remove the culture medium and add the staining solution.
-
For suspension cells, centrifuge the cells and resuspend them in the staining solution.
-
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
Imaging:
-
No-Wash Option: Due to the fluorogenic nature of the dye, cells can be imaged directly without washing.[1]
-
Optional Wash: For reduced background, you can remove the staining solution and wash the cells once with fresh medium or buffer before imaging.
-
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters for far-red fluorescence (Excitation/Emission maxima: ~655 nm / ~670 nm).[1]
General Antibody-Based Nuclear Labeling Protocol (Immunofluorescence)
This protocol is for fixed cells.
-
Cell Preparation: Culture cells on coverslips or appropriate imaging plates.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-5% BSA or normal serum in PBS) for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Dilute the primary antibody against the nuclear target protein in the blocking buffer. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[4]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells in the dark for 1 hour at room temperature.[4]
-
Final Washes: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslip onto a microscope slide with an antifade mounting medium, which may contain a counterstain like DAPI if desired.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Caption: Comparison of experimental workflows.
Conclusion: Selecting the Right Tool for the Job
Both this compound and antibody-based methods are powerful tools for nuclear labeling, each with distinct advantages.
Choose this compound when:
-
You need to label nuclei in live cells for time-lapse imaging.
-
A quick and simple protocol is a priority.
-
A general nuclear counterstain in the far-red spectrum is required for multiplexing experiments.
-
You are performing super-resolution microscopy and require a suitable probe.[1]
Choose antibody-based labeling when:
-
You need to visualize a specific nuclear protein or structure .
-
The experiment requires high target specificity .
-
You are performing multiplex immunofluorescence to detect several different proteins simultaneously.
-
Working with fixed cells or tissue sections is part of your established workflow.
Ultimately, this compound serves as an excellent, modern alternative to traditional antibody methods for general nuclear visualization, especially in live-cell imaging, offering simplicity and high performance. Antibody-based labeling remains the indispensable choice for applications demanding the specific identification of nuclear proteins.
References
- 1. Hoechst Janelia Fluor® 646 | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 2. Labeling and use of monoclonal antibodies in immunofluorescence: protocols for cytoskeletal and nuclear antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. images.novusbio.com [images.novusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 7. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
